molecular formula C15H12N2O2 B7902693 4-(1-methyl-1H-indazol-3-yl)benzoic acid

4-(1-methyl-1H-indazol-3-yl)benzoic acid

Cat. No.: B7902693
M. Wt: 252.27 g/mol
InChI Key: GIGQEJJHPWQHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-1H-indazol-3-yl)benzoic acid is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1-methylindazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-13-5-3-2-4-12(13)14(16-17)10-6-8-11(9-7-10)15(18)19/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGQEJJHPWQHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1-methyl-1H-indazol-3-yl)benzoic acid CAS 1018788-85-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS 1018788-85-6) Content Type: Technical Dossier & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Privileged Biphenyl Isostere for Kinase and Nuclear Receptor Drug Discovery

Executive Summary

This compound (CAS 1018788-85-6) is a high-value heterocyclic building block used extensively in medicinal chemistry. It functions as a rigid, planar scaffold that mimics the biphenyl moiety found in numerous bioactive molecules while offering improved physicochemical properties, such as enhanced solubility and distinct hydrogen-bonding vectors provided by the indazole nitrogen atoms.

This compound is primarily utilized as a core pharmacophore in the development of kinase inhibitors (targeting PI3K, CDK8, and TTK) and nuclear receptor ligands (mimicking the steroid backbone). Its carboxylic acid tail provides a critical "handle" for further diversification into amides or esters, facilitating the generation of focused compound libraries.

Chemical Identity & Physiochemical Profile[1][2]

PropertySpecification
CAS Number 1018788-85-6
IUPAC Name 4-(1-methylindazol-3-yl)benzoic acid
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (acidic pH)
pKa (Predicted) ~4.2 (Carboxylic acid), ~1.5 (Indazole N2 protonation)
LogP (Predicted) 3.2 – 3.8 (Lipophilic scaffold)
Key Functional Groups Carboxylic Acid (H-bond donor/acceptor), Indazole (H-bond acceptor at N2)

Synthetic Route & Methodology

The most robust and scalable synthesis of CAS 1018788-85-6 utilizes a Suzuki-Miyaura cross-coupling strategy. This approach is preferred over direct cyclization methods due to its regioselectivity, preventing the formation of the 2H-indazole tautomer or N2-alkylation byproducts.

Retrosynthetic Analysis (Logic Diagram)

Synthesis Target This compound (Target Molecule) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Target->Coupling FragmentA 3-Iodo-1-methyl-1H-indazole (Electrophile) Coupling->FragmentA FragmentB 4-Carboxyphenylboronic acid (Nucleophile) Coupling->FragmentB Precursor1 3-Iodo-1H-indazole FragmentA->Precursor1 N-Methylation Precursor2 Methyl Iodide / NaH FragmentA->Precursor2

Caption: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed C-C bond formation.

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 3-Iodo-1-methyl-1H-indazole (1.0 eq)

  • 4-Boronobenzoic acid (1.2 eq) [Alternatively: 4-Methoxycarbonylphenylboronic acid, followed by hydrolysis]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with 3-iodo-1-methyl-1H-indazole (2.58 g, 10 mmol), 4-boronobenzoic acid (1.99 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

  • Catalysis: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a positive nitrogen stream.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl iodide.

  • Work-up (Acid-Base Extraction):

    • Cool to room temperature and filter through Celite to remove Palladium black.

    • Dilute filtrate with water (50 mL) and wash with Ethyl Acetate (2x 30 mL) to remove non-acidic impurities (unreacted indazole).

    • Acidification: Adjust the aqueous layer pH to ~3–4 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5 + 1% AcOH).

Medicinal Chemistry Applications

Scaffold Hopping & Pharmacophore Design

The 1-methyl-1H-indazole-3-yl moiety is a bioisostere for naphthalene, quinoline, and biphenyl rings. It is particularly valuable in kinase discovery because the indazole N2 nitrogen often interacts with the hinge region of the kinase ATP-binding pocket via a water-mediated hydrogen bond.

Key Structural Advantages:

  • Planarity: The direct C3-aryl bond enforces a planar or near-planar conformation (dihedral angle ~20-40°), facilitating intercalation or stacking interactions in protein binding pockets.

  • Solubility: The nitrogen atoms lower the LogP compared to a pure naphthalene or fluorene analog, improving oral bioavailability.

  • Vector Control: The para-benzoic acid position directs substituents into the solvent-exposed region (Type II kinase inhibitors) or deep into the hydrophobic back-pocket, depending on the specific enzyme architecture.

Mechanism of Action (Signaling Pathways)

This scaffold is frequently observed in inhibitors of the PI3K/Akt/mTOR pathway and Tyrosine Kinases (e.g., VEGFR, PDGFR).

MOA cluster_0 Target Classes Compound Indazole-Benzoic Acid Derivative Target Kinase ATP Pocket (Hinge Region) Compound->Target Competitive Inhibition (H-bond at N2) Downstream Phosphorylation Cascade Target->Downstream Blocks Signaling K1 PI3K / mTOR Target->K1 K2 CDK8 / CDK19 Target->K2 Outcome Tumor Growth Inhibition Downstream->Outcome Reduced Proliferation K3 TTK (MPS1)

Caption: Mechanism of action for indazole-based kinase inhibitors blocking downstream oncogenic signaling.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled according to the GHS standards for substituted benzoic acids :

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

References

  • Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 536; Vol. 33, p. 1. Link

  • Suzuki-Miyaura Coupling on Indazoles: BenchChem Application Notes, "Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." Link

  • Indazole Scaffolds in Kinase Inhibitors:Journal of Medicinal Chemistry, "Discovery of Indazole-Based Inhibitors of PI3K/mTOR." (General reference to class).
  • C-3 Functionalization of Indazoles: Molecules, 2023, 28, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Link

  • Crystal Structure of Related Analogs: Acta Crystallographica Section E, "Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide."[2] Link

Sources

Comprehensive Technical Guide: 1-Methyl-1H-Indazole-3-Carboxylic Acid Scaffolds

[1]

Executive Summary

The 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore for the 5-HT3 receptor antagonist Granisetron and a metabolic marker for various synthetic cannabinoids.[1] Its utility stems from the rigidity of the indazole bicyclic system, which acts as a bioisostere for indole while offering distinct hydrogen bonding and lipophilic profiles.

This guide provides a technical deep-dive into the synthesis, regiochemical control, and pharmacological applications of 1-MICA derivatives.[1] It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Part 1: Chemical Architecture & Synthetic Strategy

The Regioselectivity Challenge (N1 vs. N2)

The defining synthetic challenge of the indazole ring is controlling alkylation between the N1 and N2 nitrogens.[1][2][3]

  • N1-Alkylation (Thermodynamic): Preserves the benzenoid aromaticity of the fused ring system.[1] This is the desired pathway for 1-MICA and Granisetron.[1]

  • N2-Alkylation (Kinetic): Results in a quinoid-like electronic distribution, often favored under specific kinetic conditions or steric directing effects.[1]

Causality in Synthesis: To exclusively target the 1-methyl-1H isomer, reaction conditions must favor the thermodynamic product.[1] The use of strong bases (e.g., NaH) in polar aprotic solvents (DMF) ensures complete deprotonation of the indazole anion, allowing the system to equilibrate to the more stable N1-anion before nucleophilic attack on the methylating agent.

Synthetic Pathway Visualization

The following diagram illustrates the bifurcation between N1 and N2 alkylation and the convergence toward Granisetron.[1]

IndazoleSynthesisICAIndazole-3-CarboxylicAcid (ICA)BaseDeprotonation(NaH/DMF)ICA->BaseStep 1AnionDelocalized AnionBase->AnionN1_PathN1-Methylation(Thermodynamic)Anion->N1_PathMajor Product(High Temp/Equilibration)N2_PathN2-Methylation(Kinetic/Quinoid)Anion->N2_PathMinor Product(Low Temp/Kinetic)MICA1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)N1_Path->MICAHydrolysis/WorkupAcidClAcid ChlorideActivationMICA->AcidClSOCl2 or (COCl)2GranisetronGranisetron(5-HT3 Antagonist)AcidCl->Granisetron+ Bicyclic Amine

Figure 1: Synthetic bifurcation of Indazole-3-carboxylic acid alkylation. Green path indicates the desired thermodynamic route to 1-MICA.[1]

Part 2: Medicinal Chemistry & SAR[2][4][5][6]

Structure-Activity Relationship (SAR)

The 1-MICA scaffold is versatile, but small changes yield drastically different biological outcomes.[1]

PositionModificationEffect on Pharmacology
N1 (Indole N) Methyl (-CH3) Critical for 5-HT3 antagonism (Granisetron). Optimizes lipophilicity and receptor pocket fit.[1]
Benzyl / HalobenzylShifts activity to antispermatogenic or antitumor (Lonidamine-like) profiles.[1]
Pentyl / FluoropentylCommon in synthetic cannabinoids (CB1/CB2 agonists).
C3 (Carbonyl) Carboxamide Essential for H-bonding in 5-HT3 receptors.[1] Linker to basic amine is crucial.[1]
Carboxylic AcidGenerally inactive prodrug/metabolite; high polarity prevents BBB penetration.[1]
EsterProdrug form; often hydrolyzed rapidly in vivo.
Case Study: Granisetron (5-HT3 Antagonist)

Granisetron utilizes the 1-methyl-1H-indazole-3-carboxylic acid core coupled to a bridged bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine).[1][4][5][6]

  • Mechanism: The indazole moiety mimics the indole of serotonin (5-HT), acting as a competitive antagonist.[1]

  • Why 1-Methyl? The N1-methyl group locks the tautomer, preventing the N-H hydrogen bond donation found in serotonin, which likely contributes to the antagonist rather than agonist profile.[1]

Part 3: Experimental Technical Guide

Protocol A: High-Fidelity Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Objective: Synthesize 1-MICA with >95% N1-regioselectivity.[1]

Reagents:

  • Indazole-3-carboxylic acid (ICA)[1][7]

  • Sodium Hydride (NaH, 60% dispersion in oil)[8]

  • Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with DMF (10 volumes relative to ICA) under nitrogen atmosphere.

  • Deprotonation: Cool to 0°C. Add NaH (2.2 equivalents) portion-wise. Caution: H2 gas evolution.[1]

  • Addition: Add ICA (1.0 equivalent) slowly. The solution will turn yellow/orange as the dianion forms.[1]

  • Thermodynamic Equilibration: Warm the mixture to 60°C for 1 hour. Critical Step: This heating ensures the anion population shifts toward the thermodynamically stable N1 position.[1]

  • Alkylation: Cool back to 0-5°C. Add MeI (2.5 equivalents) dropwise. Maintain temperature <10°C to prevent over-alkylation (quaternization).

  • Workup: Quench with ice water. Acidify to pH 3 with 1N HCl. The product, 1-MICA, precipitates as a white solid.

  • Purification: Recrystallize from Methanol/Water to remove trace N2-isomers.

Validation Criteria:

  • 1H NMR (DMSO-d6): N-Me singlet at ~4.1-4.2 ppm. (N2-Me typically shifts upfield to ~4.0 ppm).[1]

  • HPLC: Purity >99.5% required for pharmaceutical intermediates.[1][9]

Protocol B: Activation to Acid Chloride (Granisetron Precursor)

Objective: Convert 1-MICA to the reactive electrophile for amide coupling.[1]

Methodology:

  • Suspend 1-MICA in Thionyl Chloride (SOCl2, 5 vol).

  • Add a catalytic drop of DMF.[1]

  • Reflux for 2-3 hours until the solution becomes clear (gas evolution ceases).

  • Evaporate excess SOCl2 under reduced pressure.[1]

  • Co-evaporation: Add Toluene and evaporate twice to remove residual acid traces.

  • Result: 1-methyl-1H-indazole-3-carbonyl chloride (Yellow solid/oil).[1] Use immediately.

Part 4: Comparative Data & References

Comparison of Alkylation Methods

The following table summarizes literature yields and selectivities for obtaining the 1-methyl isomer.

MethodBaseSolventTempN1:N2 RatioYieldRef
Classical NaHDMF60°C>95:583%[1]
Phase Transfer K2CO3 / TBABTolueneReflux85:1570%[2]
Direct Acid NaHTHFReflux>99:196%[3]
Mild Cs2CO3MeCNRT60:4055%[4]
References
  • Vertex AI Search. (2024).[7] Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from

  • European Patent Office. (1986). EP0200444: Indazole derivatives, process for their preparation and their use as 5-HT antagonists.[1] Retrieved from

  • Dahlén, J., et al. (2024).[10] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Retrieved from

  • Luo, G., et al. (2006). Regioselective alkylation of indazoles. Journal of Organic Chemistry. Retrieved from

  • BenchChem. (2024). The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from

Indazole-Based Privileged Scaffolds: Structural Pharmacology and Synthetic Architectures in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and process chemists.

Executive Summary

The indazole (1H-indazole) scaffold has ascended from a mere bioisostere of indole to a "privileged structure" in modern pharmacopeia. Its unique electronic signature—characterized by a pi-excessive pyrazole ring fused to a pi-deficient benzene ring—offers a versatile template for ATP-competitive inhibition. Unlike the ubiquitous indole, the indazole core possesses two nitrogen atoms that facilitate distinct tautomeric switching (1H vs. 2H), enabling dynamic H-bond donor/acceptor motifs crucial for binding to the hinge region of kinase domains.

This guide dissects the structural pharmacology of indazole-based drugs, details the "hydrazine cascade" synthetic architecture, and provides a field-proven protocol for constructing the core scaffold used in blockbuster kinase inhibitors like Axitinib and Entrectinib .

Section 1: Structural Pharmacology & Binding Modes

The Tautomeric Advantage

The indazole nucleus exists primarily in the 1H-tautomer form (


 kcal/mol stability over 2H-indazole) in solution. However, the energy barrier for tautomerization is low enough to allow the 2H-tautomer  to stabilize specific ligand-protein complexes.
  • 1H-Indazole: Acts as a hydrogen bond donor at N1 and acceptor at N2.

  • 2H-Indazole: Acts as a hydrogen bond acceptor at N1 and donor at N2.

This duality allows the scaffold to adapt to the specific steric and electronic demands of the kinase hinge region (adenine binding pocket), often forming a bidentate H-bond network with backbone residues (e.g., Glu/Leu/Cys).

Case Study: Hinge Binding in Axitinib

In the case of Axitinib (VEGFR inhibitor), the indazole core serves as the anchor. The N1-H acts as a donor to the backbone carbonyl of Glu917 , while the N2 accepts a hydrogen bond from the backbone amide of Cys919 . This "donor-acceptor" motif mimics the adenine ring of ATP but with higher affinity due to hydrophobic shielding by the fused benzene ring.

Visualization: Tautomerism & Hinge Interaction

IndazoleBinding cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction (e.g., VEGFR2) Ind1H 1H-Indazole (Thermodynamically Preferred) Donor: N1 | Acceptor: N2 Ind2H 2H-Indazole (Binding Induced) Acceptor: N1 | Donor: N2 Ind1H->Ind2H Low Barrier Glu917 Glu917 (C=O) Cys919 Cys919 (N-H) Drug Indazole Core (Axitinib) Cys919->Drug H-Bond (Acceptor N2) Drug->Glu917 H-Bond (Donor N1)

Figure 1: Tautomeric equilibrium of indazole and its bidentate hydrogen-bonding mode within the kinase hinge region (e.g., VEGFR2).

Section 2: Synthetic Architectures

Constructing the indazole core requires navigating regioselectivity issues.[1] Two primary retrosynthetic disconnections dominate the field:

Route A: The Hydrazine Cascade (Classic & Robust)

The most scalable method for 3-substituted indazoles (e.g., Entrectinib intermediates) involves the nucleophilic aromatic substitution (


) of 2-fluorobenzonitriles  with hydrazine.
  • Mechanism: Hydrazine attacks the nitrile carbon (Pinner-like reaction) followed by intramolecular

    
     displacement of the fluoride.
    
  • Advantage: High yields, no transition metals required, scalable to kilograms.

Route B: Diazotization / Cross-Coupling (Modern)

For 3-unsubstituted or C-H functionalized indazoles, diazotization of 2-alkylanilines (Jacobson synthesis) or Pd-catalyzed intramolecular amination is preferred.

Visualization: Synthetic Workflow

Synthesis Start 2-Fluoro-5-bromobenzonitrile Intermed Intermediate: Amidrazone Species Start->Intermed + Reagent Reagent Hydrazine Hydrate (N2H4·H2O) Reflux / n-Butanol Reagent->Intermed Cyclization Intramolecular SnAr Cyclization Intermed->Cyclization - HF Product 5-Bromo-1H-indazol-3-amine (Core Scaffold) Cyclization->Product Tautomerization

Figure 2: The "Hydrazine Cascade" mechanism for scalable synthesis of the 3-aminoindazole core.

Section 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-bromo-1H-indazol-3-amine , a versatile intermediate for coupling with benzyl halides (Entrectinib analog synthesis) or aryl boronic acids.

Rationale: This protocol utilizes the


 reactivity of the fluorine atom activated by the ortho-nitrile group. The formation of a solid precipitate acts as a self-validating endpoint.
Materials
  • Precursor: 5-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol)

  • Reagent: Hydrazine hydrate (80% aqueous solution, 15 mL, ~250 mmol)

  • Solvent: n-Butanol (50 mL) or Ethanol (Abs.)

  • Workup: Distilled water, Ethyl acetate.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge a 250 mL round-bottom flask with 5-bromo-2-fluorobenzonitrile (10.0 g) and n-butanol (50 mL).

    • Add hydrazine hydrate (15 mL) dropwise at room temperature. Note: Exothermic reaction may occur.

    • Equip with a reflux condenser and magnetic stir bar.

  • Cyclization (The "Cook"):

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

    • Critical Endpoint: A thick white to pale-yellow precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (

      
       mL) to remove excess hydrazine.
      
    • Recrystallize from ethanol if purity is

      
       (check via HPLC).
      
    • Yield Expectation: 85–92% (White solid).

  • Characterization (Validation):

    • 1H NMR (DMSO-d6): Look for the disappearance of the aromatic F-adjacent proton and the appearance of a broad singlet at

      
       11.5–12.0 ppm (Indazole NH) and a broad singlet at 
      
      
      
      5.0–5.5 ppm (
      
      
      ).

Section 4: FDA-Approved Indazole Scaffolds[2]

The following table summarizes key drugs where the indazole core is the primary pharmacophore.

Drug NameTargetIndicationBinding Mode (Indazole Role)
Axitinib VEGFR 1-3Renal Cell CarcinomaHinge Binder: N1/N2 interaction with Glu917/Cys919.
Entrectinib TRK A/B/C, ROS1Solid Tumors (NTRK+)Scaffold: 3-carboxamide linkage orients the benzyl group into the hydrophobic pocket.
Pazopanib VEGFR, PDGFRRenal Cell CarcinomaHinge Binder: 2H-indazole tautomer implicated in binding.
Niraparib PARP 1/2Ovarian CancerPharmacophore: Mimics nicotinamide in the NAD+ binding pocket.
Granisetron 5-HT3 ReceptorNausea (Chemo)Allosteric/Orthosteric: Indazole acts as a bioisostere for the indole of serotonin.

Section 5: Signaling Pathways & Future Directions

Indazoles are critical in blocking the MAPK/ERK and PI3K/AKT pathways downstream of Receptor Tyrosine Kinases (RTKs).

Visualization: Pathway Inhibition

Pathway RTK RTK (VEGFR/TRK) (Transmembrane) RAS RAS RTK->RAS Inhibitor Indazole Inhibitor (Axitinib/Entrectinib) Inhibitor->RTK Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Transcription Factors

Figure 3: Signal transduction blockade by indazole-based kinase inhibitors.

Future Perspectives: PROTACs

The rigidity of the indazole scaffold makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By attaching a linker at the C3 or N1 position, researchers can tether the indazole kinase inhibitor to an E3 ligase ligand, inducing ubiquitination and degradation of the target protein rather than mere inhibition.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2014.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.

  • Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. Nature, 2015.[2]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.[3]

  • Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-... (Entrectinib Intermediate). US Patent 9,085,565 B2.

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

Sources

Metabolic Modulators vs. Synthetic Scaffolds: A Technical Comparison of Lonidamine and 1-Methyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between Lonidamine (LND) —a specific indazole-3-carboxylic acid derivative with established metabolic modulating properties—and 1-methyl-indazole derivatives , specifically focusing on 1-methyl-1H-indazole-3-carboxylic acid (1-MICA).

While structurally homologous, these two classes diverge significantly in pharmacodynamics. LND utilizes a bulky hydrophobic N1-benzyl group to anchor into hexokinase II (HK2) and mitochondrial targets, driving metabolic collapse in neoplastic cells. In contrast, 1-methyl-indazole derivatives often lack this specific bioenergetic activity due to steric insufficiency at the N1 position, serving instead as critical synthetic scaffolds for 5-HT3 antagonists (e.g., Granisetron) or as negative controls in Structure-Activity Relationship (SAR) studies.

Part 1: Structural Biology & SAR Analysis

The Pharmacophore Divergence

The core structural difference lies at the N1 position of the indazole ring. This single substitution dictates the molecule's ability to intercalate into the mitochondrial outer membrane (MOM) or bind the hydrophobic pocket of HK2.

FeatureLonidamine (LND)1-Methyl-Indazole-3-Carboxylic Acid (1-MICA)
Chemical Name 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid1-methyl-1H-indazole-3-carboxylic acid
N1 Substituent 2,4-Dichlorobenzyl (Bulky, Lipophilic)Methyl (Small, Low Lipophilicity)
C3 Substituent Carboxylic Acid (Hydrophilic, H-bond donor)Carboxylic Acid (Hydrophilic, H-bond donor)
LogP (Approx) ~4.0 (High membrane permeability)~1.5 (Lower membrane retention)
Primary Target Hexokinase II (HK2), MPTP, MPC5-HT3 Receptors (as deriv.), Synthetic Intermediate
The "Hydrophobic Anchor" Hypothesis

Research indicates that the 2,4-dichlorobenzyl group of LND acts as a "hydrophobic anchor." In the context of HK2 inhibition, this group likely occupies a lipophilic pocket adjacent to the ATP-binding site, preventing the conformational changes required for glucose phosphorylation [1][2].

The 1-methyl group is sterically insufficient to occupy this pocket. Consequently, 1-MICA derivatives generally show negligible inhibitory activity against HK2 or mitochondrial respiration unless the N1 position is modified with a larger group or the C3 position carries a highly specific pharmacophore (as seen in Granisetron) [3].

Visualization: SAR Decision Tree

The following diagram illustrates the divergent pathways in drug design based on the N1-substitution.

SAR_Analysis Core Indazole-3-Carboxylic Acid Core Sub_N1_Benzyl N1-Substitution: 2,4-Dichlorobenzyl Core->Sub_N1_Benzyl Alkylation w/ Benzyl Halide Sub_N1_Methyl N1-Substitution: Methyl Group Core->Sub_N1_Methyl Methylation (MeI/DMS) LND Lonidamine (LND) Sub_N1_Benzyl->LND MICA 1-Methyl-Indazole (1-MICA) Sub_N1_Methyl->MICA Activity_LND High Lipophilicity Mitochondrial Targeting HK2 Inhibition LND->Activity_LND Activity_MICA Low Lipophilicity Loss of Metabolic Activity Scaffold for 5-HT3 Antagonists MICA->Activity_MICA

Caption: Divergent SAR pathways. The N1-benzyl group retains metabolic activity (LND), while N1-methyl shifts utility to receptor antagonism scaffolds.

Part 2: Mechanistic Divergence

Lonidamine: The Metabolic Disruptor

LND functions as a multi-target energy blocker.[1][2][3][4] Its mechanism is unique because it inhibits both glycolysis and oxidative phosphorylation (OXPHOS), preventing the "Warburg Effect" adaptation in tumors.

  • Hexokinase II (HK2) Detachment: LND interferes with the binding of HK2 to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This detachment reduces the enzyme's access to mitochondrial ATP, inhibiting glycolysis [4].

  • Mitochondrial Permeability Transition Pore (MPTP): LND induces the opening of the MPTP, leading to loss of mitochondrial membrane potential (

    
    ), swelling, and release of cytochrome 
    
    
    
    [5].
  • Mitochondrial Pyruvate Carrier (MPC): Recent evidence suggests LND inhibits MPC, blocking pyruvate entry into the mitochondria and forcing cells to rely on glycolysis, which LND simultaneously inhibits [6].[1]

1-Methyl-Indazole Derivatives: The Scaffold

1-MICA lacks the potency to trigger the MPTP or inhibit MPC at clinically relevant concentrations. However, it is the key intermediate for Granisetron , a potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea. Here, the biological activity is derived from the bicyclic amine attached at the C3 position, not the indazole core's metabolic effects [7].

Part 3: Synthesis & Chemical Accessibility

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

This protocol describes the regioselective methylation of the indazole core.

Reagents: Indazole-3-carboxylic acid (ICA), Iodomethane (MeI) or Dimethyl Sulfate (DMS), Methanol (MeOH), Sodium Hydroxide (NaOH).

Protocol:

  • Dissolution: Dissolve 10g (0.062 mol) of ICA in 150 mL of MeOH containing 2 equivalents of NaOH (or Calcium Methoxide for higher regioselectivity) [7].

  • Reflux: Heat the mixture to reflux (

    
    ).
    
  • Addition: Add MeI (3 equivalents) dropwise over 2 hours while maintaining reflux.

  • Reaction: Continue reflux for 24 hours. Monitor via HPLC.[5]

    • Target: >98% 1-MICA.[5]

    • Impurity: 2-MICA (N2-isomer) is the common byproduct.

  • Workup: Cool to RT. Acidify with conc. HCl to pH 4.

  • Purification: Filter the precipitate. Wash with MeOH:Water (3:7).[5] Dry at

    
    .[5]
    
Synthesis of Lonidamine (LND)

Reagents: Indazole-3-carboxylic acid, 2,4-dichlorobenzyl chloride, KOH, DMSO.

Protocol:

  • Dissolution: Dissolve ICA in DMSO with KOH.

  • Coupling: Add 2,4-dichlorobenzyl chloride slowly at room temperature.

  • Heating: Heat to

    
     for 4 hours.
    
  • Precipitation: Pour reaction mixture into ice-cold dilute HCl.

  • Recrystallization: Recrystallize the crude solid from ethanol to remove the N2-isomer.

Part 4: Experimental Protocols for Evaluation

To distinguish between an active LND analog and an inactive 1-methyl derivative, the following self-validating assays are recommended.

Coupled Hexokinase II Enzymatic Assay

This assay measures the rate of NADPH formation, which is stoichiometric to HK2 activity.

Materials:

  • Purified HK2 (Recombinant).

  • Substrates: Glucose, ATP.

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

  • Cofactor: NADP+.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.

Workflow:

  • Preparation: Mix HK2 (0.5 U/mL), Glucose (5 mM), NADP+ (0.5 mM), and G6PDH (0.5 U/mL) in buffer.

  • Inhibitor Addition: Add LND or 1-MICA (dissolved in DMSO) at varying concentrations (10 - 500

    
    M). Keep DMSO < 1%.
    
  • Initiation: Start reaction by adding ATP (5 mM).

  • Detection: Monitor Absorbance at 340 nm (formation of NADPH) for 10 minutes at

    
    .
    
  • Validation: LND should show

    
    M. 1-MICA should show no significant inhibition up to 500 
    
    
    
    M.
Mitochondrial Swelling Assay (MPTP Integrity)

LND induces swelling in isolated mitochondria; 1-MICA does not.

Workflow:

  • Isolation: Isolate liver mitochondria via differential centrifugation. Resuspend in swelling buffer (250 mM sucrose, 10 mM Tris-MOPS, pH 7.4).

  • Baseline: Measure Absorbance at 540 nm (A540) of the mitochondrial suspension. High absorbance indicates intact mitochondria (light scattering).

  • Treatment: Add LND (50

    
    M) or 1-MICA (50 
    
    
    
    M).
  • Measurement: Monitor A540 decrease over 20 minutes.

    • Result: LND causes rapid decrease in A540 (swelling). 1-MICA trace should overlap with DMSO control.

Part 5: Therapeutic Implications & Pathway Visualization

Pathway Modulation

The diagram below details the specific metabolic blockade induced by LND, which is absent in 1-methyl derivatives.

Mechanism_Action LND Lonidamine HK2 Hexokinase II (Mitochondrial) LND->HK2 Inhibits MPC Mitochondrial Pyruvate Carrier LND->MPC Inhibits Mito Mitochondria (TCA/OXPHOS) LND->Mito MPTP Opening Glucose Glucose Glucose->HK2 Glycolysis Pyruvate Pyruvate HK2->Pyruvate Pyruvate->MPC MPC->Mito Energy Production Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Caption: LND mechanism.[1][3][4][6] Dual inhibition of HK2 and MPC leads to energy depletion and apoptosis. 1-MICA lacks these inhibitory edges.

Clinical Status[3]
  • Lonidamine: Investigated for NSCLC, breast cancer, and BPH. Limited by hepatotoxicity and low potency requiring high oral doses [8].

  • 1-Methyl-Indazoles: The 1-MICA scaffold is FDA-approved as part of Granisetron (Kytril) for antiemetic therapy. It has no role in cancer metabolism modulation [7].

References

  • Natoli, C. et al. (2020). Lonidamine: A classic drug for a new era of cancer metabolism. Frontiers in Oncology. Link

  • Floridi, A. et al. (1981).[7] Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells.[4] Journal of the National Cancer Institute. Link

  • Cheng, C.Y. et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Contraception. Link

  • Pedersen, P.L. et al. (2002). The mitochondrial interactosome: one of the secrets of cancer's energy machine. Journal of Bioenergetics and Biomembranes. Link

  • Ravagnan, L. et al. (1999). Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore.[8] Oncogene. Link

  • Nancolas, B. et al. (2016). The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier.[1][3][9] Biochemical Journal. Link

  • Srinivasan, S. et al. (2007). Process for preparing 1-methylindazole-3-carboxylic acid. Patent WO2007054784A1.[5] Link

  • Cervato, G. et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. Link

Sources

The 3-Aryl-1H-Indazole Scaffold: Chemical Dynamics, Synthesis, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-aryl-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for the indole and purine ring systems. Its significance lies in its ability to function as a high-affinity hinge binder in kinase inhibitors (e.g., Axitinib, Linifanib) while offering distinct physicochemical advantages over its indole counterparts, specifically regarding metabolic stability and hydrogen bond donor/acceptor profiles.

This technical guide dissects the scaffold's core chemical properties, providing a rational framework for its synthesis, functionalization, and application in drug discovery.

Structural & Electronic Dynamics

Tautomeric Equilibrium

The indazole core exists in a tautomeric equilibrium between the


- and 

-forms. For 3-aryl-1H-indazoles, the

-tautomer
is thermodynamically favored in the gas phase and non-polar solvents (

). However, this equilibrium is sensitive to:
  • Solvent Polarity: Polar aprotic solvents can stabilize the

    
    -form, though 
    
    
    
    remains dominant.
  • C3-Substituents: An aryl group at C3 extends the conjugation system. Steric clash between the C3-aryl ortho-protons and the N2-H can further destabilize the

    
    -tautomer, locking the system predominantly in the 
    
    
    
    -form.

This tautomeric behavior is critical for protein binding, as the N1-H and N2 lone pair often serve as an H-bond donor/acceptor pair in the kinase hinge region.

Acid-Base Profile
  • Acidity (

    
     of NH):  The 
    
    
    
    -indazole NH is relatively acidic (
    
    
    in water;
    
    
    in DMSO). The presence of an electron-deficient aryl group at C3 (e.g., 3-(4-fluorophenyl)) increases acidity via inductive stabilization of the resulting anion.
  • Basicity (

    
     of N2):  The N2 nitrogen is weakly basic (
    
    
    
    ), allowing protonation only under strong acidic conditions.

Tautomerism cluster_0 Thermodynamic Equilibrium cluster_1 Binding Consequence T1 1H-Tautomer (Benzenoid) Most Stable T2 2H-Tautomer (Quinoid-like) Less Stable T1->T2  Ka (Solvent/Substituent Dependent)   Binding Kinase Hinge Interaction (Donor-Acceptor Motif) T1->Binding

Figure 1: Tautomeric equilibrium of the indazole scaffold and its relevance to biological binding.

Synthetic Architectures

Two primary strategies exist for accessing 3-aryl-1H-indazoles: Ring Construction (building the heterocycle) and Ring Functionalization (coupling to a pre-formed core). For high-throughput medicinal chemistry, Ring Functionalization via Palladium-catalyzed cross-coupling is the industry standard due to its modularity.

Strategy A: Suzuki-Miyaura Cross-Coupling (Standard Protocol)

This approach utilizes a 3-haloindazole (usually bromo or iodo) and an aryl boronic acid. Protection of the N1-position (e.g., with THP, SEM, or Boc) is often recommended to prevent catalyst poisoning by the free NH, although unprotected couplings are possible under specific conditions.

Optimized Protocol (Unprotected 3-Iodo-1H-indazole):

  • Reagents: 3-iodo-1H-indazole (1.0 eq), Aryl boronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (aq, 2M).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Conditions: Microwave irradiation at 110°C for 30-60 mins or reflux for 4-12 hrs.

Strategy B: Diazotization/Cyclization (Scale-Up Route)

For large-scale preparation where regiochemistry is fixed early, the cyclization of 2-aminobenzophenones is preferred.

  • Step 1: Diazotization of 2-aminobenzophenone with

    
    .
    
  • Step 2: Reduction of the diazonium salt to hydrazine (

    
    ).
    
  • Step 3: Acid-catalyzed cyclization to the indazole.

SynthesisWorkflow Start Starting Material: 3-Iodo-1H-indazole Process Cross-Coupling (Suzuki-Miyaura) 110°C / MW Start->Process Reagent Reagents: Ar-B(OH)2 + Base (Cs2CO3) Reagent->Process Cat Catalyst System: Pd(dppf)Cl2 / Dioxane:H2O Cat->Process Product Product: 3-Aryl-1H-indazole Process->Product

Figure 2: Standard modular synthesis via Suzuki-Miyaura coupling.

Reactivity Profile: The N-Alkylation Challenge

The most common synthetic hurdle is Regioselective N-Alkylation . The indazole anion is an ambident nucleophile. Alkylation can occur at N1 or N2, leading to separable but yield-reducing isomers.[1]

Mechanistic Control
  • Thermodynamic Control (N1): The N1-alkylated product is generally more stable (maintains benzenoid aromaticity). High temperatures and reversible conditions favor N1.

  • Kinetic Control/Chelation: Under specific conditions (e.g., non-polar solvents, specific counter-ions), N2 attack is observed.

  • Steric Influence: Bulky substituents at C3 (like the aryl group) create steric hindrance around N2, significantly shifting selectivity toward N1 .

Troubleshooting N-Alkylation

Table 1 summarizes conditions to tune regioselectivity.

Desired IsomerBase / Solvent SystemMechanismSelectivity Ratio (N1:N2)
N1 (Major)

/ THF or DMF
Dissociated ion pair; Steric bulk at C3 directs to N1.> 10:1
N1 (Exclusive)

/ DMF / 80°C
Thermodynamic equilibration.> 20:1
N2 (Enhanced)

(Electrophile) /

Coordination/Chelation control (rarely dominant with C3-aryl).~ 1:1 to 1:2

Protocol for N1-Selective Alkylation:

  • Dissolve 3-aryl-1H-indazole in anhydrous THF (0.1 M).

  • Cool to 0°C. Add

    
     (60% dispersion, 1.2 eq). Stir for 30 min (anion formation).
    
  • Add alkyl halide (1.1 eq) dropwise.

  • Warm to RT and monitor by LCMS. (Note: C3-aryl groups naturally favor N1 due to steric shielding of N2).

Medicinal Chemistry Applications

The 3-aryl-1H-indazole is a "privileged scaffold" for kinase inhibition.

  • Binding Mode: The scaffold typically binds to the ATP-binding site (hinge region).

    • N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu residue).

    • N2: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.

  • Bioisosterism: It effectively replaces the indole core (found in Sunitinib) or the quinazoline core, often improving solubility and metabolic stability (lower oxidation potential than indole).

Notable Drugs:

  • Axitinib (Inlyta): VEGFR inhibitor. Uses the indazole to anchor into the adenine binding pocket.

  • Linifanib (ABT-869): Multi-targeted tyrosine kinase inhibitor.

References

  • Tautomerism & Stability

    • Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2007. Link

  • Synthetic Methodology (N-Alkylation)

    • Meanwell, M., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein J. Org. Chem., 2021, 17, 1939–1950. Link

  • Medicinal Chemistry (Kinase Inhibitors)

    • Hu-Lowe, D. D., et al. "Preclinical Characterization of Axitinib (AG-013736)." Clin. Cancer Res., 2008, 14, 7893–7903. Link

  • General Review

    • Gahtori, P., et al. "Indazole Scaffold: A Review of its Medicinal Importance." Eur. J. Med. Chem., 2012.[2][3] Link

Sources

Methodological & Application

Synthesis protocols for 4-(1-methyl-1H-indazol-3-yl)benzoic acid amides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid Amides

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound amides . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR modulators) and GPCR ligands.

The protocol prioritizes regiochemical integrity —specifically the challenge of selective N1-methylation of the indazole core—and utilizes a modular Suzuki-Miyaura coupling strategy to allow for late-stage diversification of the amide moiety.

Retrosynthetic Strategy & Workflow

The synthesis is designed around a "core-first" approach. We construct the functionalized indazole nucleus before appending the biaryl tail. This route avoids the solubility issues often encountered when manipulating fully assembled biaryl acids.

Key Strategic Disconnections:

  • Amide Bond Formation: Late-stage coupling allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

  • Biaryl Construction: A Suzuki-Miyaura coupling connects the indazole C3 position to the benzoic acid moiety.

  • Indazole Functionalization: Regioselective N1-methylation followed by C3-iodination (or vice-versa, though C3-iodination first is often cleaner).

Workflow Visualization

SynthesisWorkflow Start Start: 1H-Indazole Step1 Step 1: C3-Iodination (I2, KOH) Start->Step1 Electrophilic Subst. Step2 Step 2: N1-Methylation (NaH, MeI, Thermodynamic Control) Step1->Step2 Nucleophilic Subst. Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OR)2) Step2->Step3 Pd-Catalysis Step4 Step 4: Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Saponification Step5 Step 5: Amide Coupling (HATU, R-NH2) Step4->Step5 Condensation

Figure 1: Modular synthetic workflow for the target scaffold.[1][2] Colors indicate critical control points (Red = Regioselectivity, Yellow = Catalysis).

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The Indazole Core)

Objective: Synthesize 3-iodo-1-methyl-1H-indazole . Critical Challenge: Indazoles are ambident nucleophiles. Methylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[2][3] High temperatures and strong bases favor the desired N1 isomer.

Step 1.1: C3-Iodination of 1H-Indazole Rationale: Iodination at C3 is highly selective due to the electron-rich nature of the position relative to the benzene ring.

  • Charge a reaction vessel with 1H-Indazole (1.0 equiv) and DMF (5 mL/mmol).

  • Add KOH pellets (2.0 equiv) and stir until partially dissolved.

  • Add Iodine (

    
    , 1.1 equiv) portion-wise over 15 minutes. Exotherm warning.
    
  • Stir at RT for 3 hours. Monitor by TLC (30% EtOAc/Hex). Product is typically less polar than starting material.

  • Quench by pouring into 10% aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Precipitate usually forms. Filter, wash with water, and dry.[4]

    • Yield Target: >85%[5]

    • Data: 3-iodo-1H-indazole.[6]

Step 1.2: Regioselective N1-Methylation Rationale: Using Sodium Hydride (NaH) in DMF/THF promotes the thermodynamic N1-alkylated product.

  • Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (or DMF) under

    
     at 0°C.
    
  • Add solution of 3-iodo-1H-indazole (from Step 1.1) in THF dropwise.

  • Stir for 30 mins at 0°C, then warm to RT for 30 mins to ensure deprotonation (Indazolyl anion formation).

  • Cool back to 0°C and add Methyl Iodide (MeI, 1.1 equiv) dropwise.

  • Heat to 40-50°C for 2 hours. Heating is crucial to equilibrate any N2-kinetic product back to the N1-thermodynamic product.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[7]
    
  • Purification: Column chromatography is mandatory here to remove any trace N2 isomer.

    • N1-Isomer (Target): Higher Rf (typically).

    • N2-Isomer (Impurity): Lower Rf.[8]

    • Validation: N1-Me signal in

      
       NMR appears around 
      
      
      
      4.0 ppm. N2-Me is often shifted downfield (
      
      
      4.1-4.2 ppm) or distinct based on solvent.
Phase 2: The Biaryl Linkage (Suzuki-Miyaura Coupling)

Objective: Synthesize Methyl 4-(1-methyl-1H-indazol-3-yl)benzoate . Rationale: We use the methyl ester of the boronic acid rather than the free acid. Coupling free acids often leads to catalyst poisoning and difficult purification.

  • Reagents:

    • Halide: 3-iodo-1-methyl-1H-indazole (1.0 equiv).

    • Boronate: 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv).

    • Catalyst:

      
       (0.05 equiv). Chosen for robustness with N-heterocycles.
      
    • Base:

      
       (aqueous, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organics in a pressure vial. Add solvent and aqueous base.[7][9]

    • Sparge with Argon for 5 minutes (Critical: Oxygen kills Pd(0)).

    • Add catalyst rapidly and seal.

    • Heat at 90°C for 4-6 hours.

  • Workup: Filter through Celite (remove Pd black). Dilute with EtOAc/Water. Wash organic layer with brine.

  • Purification: Flash chromatography (Hex/EtOAc gradient).

Phase 3: Amide Diversification

Objective: Hydrolysis and Coupling to generate This compound amides .

Step 3.1: Saponification

  • Dissolve ester in THF/MeOH/Water (3:1:1).

  • Add LiOH

    
     (3.0 equiv). Stir at RT for 2-4 hours.
    
  • Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[4][9]

Step 3.2: HATU-Mediated Amide Coupling (General Protocol) Rationale: HATU is preferred over EDC/NHS for aromatic acids due to faster kinetics and higher conversion with hindered amines.

  • Dissolve the carboxylic acid intermediate (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester (color change often observed).

  • Add the Amine (

    
    , 1.2 equiv).
    
  • Stir at RT for 1-12 hours (monitor by LCMS).

  • Workup:

    • Dilute with EtOAc.

    • Wash Sequence (Critical for HATU removal):

      • Sat.

        
         (removes acids).
        
      • Water (3x) (removes DMF and urea byproducts).

      • Brine.

    • Dry over

      
       and concentrate.
      

Quality Control & Validation

Regioselectivity Check (NMR)

Distinguishing N1 vs N2 methylation is the most common failure mode.

FeatureN1-Methyl (Target)N2-Methyl (Impurity)
Reaction Condition NaH / DMF / HeatNeutral / Alkyl Imidates
TLC (EtOAc/Hex) Higher Rf (Less Polar)Lower Rf (More Polar)
1H NMR (Me)

~4.05 ppm (s, 3H)

~4.18 ppm (s, 3H)
C13 NMR (Me)

~35 ppm

~40 ppm
NOESY Signal NOE between N-Me and C7-HNOE between N-Me and C3-H (if H present)
LCMS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase:

    
     (0.1% Formic Acid) / MeCN (0.1% Formic Acid).
    
  • Gradient: 5% to 95% MeCN over 5 mins.

  • Detection: UV (254 nm) + ESI (Positive Mode).

  • Expected Mass: [M+H]+ corresponds to MW + 1.

Troubleshooting Guide

Troubleshooting Problem Low Yield in Suzuki Coupling Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Protodeboronation observed? (Ar-B(OH)2 -> Ar-H) Check1->Check2 No (Consumed) Sol1 Oxygen poisoning. Degas solvents thoroughly. Check1->Sol1 Yes (Stalled) Sol2 Base too weak. Switch K2CO3 -> Cs2CO3. Check2->Sol2 No (Complex mixture) Sol3 Boronic Acid unstable. Use Pinacol Ester or excess (1.5 eq). Check2->Sol3 Yes (Byproduct formed)

Figure 2: Decision tree for troubleshooting the Suzuki coupling step.

References

  • Regioselective Methylation of Indazoles

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:RSC Advances / PubMed Central
    • URL:[Link]

    • Relevance: Defines the thermodynamic control (NaH/He
  • Suzuki-Miyaura Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[10]

    • Source:Journal of Organic Chemistry / PubMed Central
    • URL:[Link]

    • Relevance: Provides optimized conditions for coupling indazole halides without protecting groups.
  • Amide Coupling (HATU)

    • Title: Standard Protocol for HATU Peptide Coupling: Application Notes.[11]

    • Source:BenchChem[3][11]

    • Relevance: Standard operating procedures for high-efficiency amide bond formation.[11]

  • General Indazole Synthesis Review

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[12][13]

    • Source:RSC Advances
    • URL:[Link][3][5][7][9][14]

    • Relevance: Contextualizes the biological importance and general synthetic routes of the scaffold.

Sources

Using 4-(1-methyl-1H-indazol-3-yl)benzoic acid as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Kinase Inhibitor Discovery using the 4-(1-methyl-1H-indazol-3-yl)benzoic Acid Scaffold

Executive Summary

This guide details the strategic application of This compound (CAS: 1000342-84-0) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

The indazole core is a proven pharmacophore found in FDA-approved drugs (e.g., Axitinib , Pazopanib ). This specific scaffold offers a unique "bi-aryl" geometry where the indazole moiety functions as the Hinge Binder , while the para-benzoic acid acts as a Vector for Diversification . This allows researchers to rapidly synthesize libraries of Type I or Type II inhibitors by coupling solubilizing "tails" (e.g., piperazines, morpholines) to the acid handle, targeting the solvent-exposed region or the DFG-out pocket of kinases such as VEGFR , PDGFR , and p38 MAPK .

Chemical Biology & Mechanism of Action

To use this scaffold effectively, one must understand its binding topology within the ATP-binding cleft.

  • The Hinge Binder (Indazole): The N1-methyl-indazole core mimics the adenine ring of ATP. The N2 nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Cys919 in VEGFR2). The N1-methyl group locks the tautomeric state, preventing non-specific binding and improving membrane permeability.

  • The Vector (Benzoic Acid): The phenyl ring at position 3 extends into the hydrophobic pocket. The carboxylic acid at the para-position is strategically placed to exit the ATP pocket, pointing towards the solvent front.

  • The Strategy: By converting the acid to an amide, you introduce a "Tail" that interacts with the solvent-exposed surface residues (improving selectivity) or solubilizing groups (improving PK properties).

Diagram 1: Scaffold Pharmacophore & Design Logic

KinaseScaffold cluster_0 Kinase Binding Pocket Scaffold 4-(1-methyl-1H-indazol-3-yl) benzoic acid Hinge Hinge Region (ATP Binding Site) Scaffold->Hinge Indazole Core (H-Bonding) Vector Solvent Front / DFG Pocket (Diversity Vector) Scaffold->Vector Benzoic Acid (Chemical Handle) Library Inhibitor Library (Amide Derivatives) Vector->Library Amide Coupling (R-NH2)

Caption: The indazole core anchors the molecule in the ATP hinge, while the benzoic acid moiety serves as a synthetic handle for generating diverse inhibitor libraries.

Protocol A: Parallel Synthesis of Amide Libraries

Objective: To generate a focused library of kinase inhibitors by coupling diverse amines to the benzoic acid scaffold. Chemistry: HATU-mediated amidation is selected for its high success rate with electron-deficient anilines and hindered secondary amines common in kinase inhibitor tails.

Materials
  • Scaffold: this compound (0.1 M in DMF).

  • Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

  • Amine Inputs: Diverse set (e.g., N-methylpiperazine, Morpholine, 3-aminopyridine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure
  • Activation: In a 96-well deep-well plate, dispense 100 µL of the Scaffold stock (10 µmol) into each well.

  • Reagent Addition: Add 1.2 equivalents of HATU (12 µmol, dissolved in 50 µL DMF) followed by 3.0 equivalents of DIPEA (30 µmol).

  • Pre-incubation: Shake the plate at room temperature (RT) for 5 minutes to form the activated ester.

  • Coupling: Add 1.5 equivalents of the specific Amine (15 µmol) to the respective wells.

  • Reaction: Seal the plate and shake at RT for 16 hours .

    • Note: For unreactive anilines, heat the block to 50°C.

  • Quenching: Add 50 µL of 10% NaHCO₃ solution.

  • Purification: The high lipophilicity of the indazole allows for easy purification via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Validation: Verify mass via LC-MS (Expected M+H).

Protocol B: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of the synthesized library against a target kinase (e.g., VEGFR2 or p38a) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Method: LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio). This protocol uses the LanthaScreen Eu-Kinase Binding Assay format.

Mechanism

An AlexaFluor™ 647-labeled "Tracer" (ATP-competitive probe) binds to the kinase. A Europium (Eu)-labeled antibody binds to the kinase tag (e.g., GST or His). When the Tracer is bound, FRET occurs between Eu and Alexa647. Your inhibitor displaces the Tracer, causing a decrease in the FRET signal.

Diagram 2: TR-FRET Assay Logic

TRFRET Kinase Kinase-GST Fusion HighFRET High FRET Signal (No Inhibition) Kinase->HighFRET Complex Forms LowFRET Low FRET Signal (Inhibition) Kinase->LowFRET Inhibitor Displaces Tracer Ab Eu-Anti-GST Antibody (Donor) Ab->HighFRET Complex Forms Ab->LowFRET Inhibitor Displaces Tracer Tracer Alexa647-Tracer (Acceptor) Tracer->HighFRET Complex Forms Tracer->LowFRET Inhibitor Displaces Tracer Inhibitor Indazole Inhibitor (Test Compound) Inhibitor->LowFRET Inhibitor Displaces Tracer

Caption: In the absence of inhibitor, the Tracer binds, generating FRET. The indazole inhibitor displaces the tracer, reducing the signal.

Protocol Steps
  • Compound Prep: Prepare a 10-point serial dilution of your Indazole amides in DMSO (Top concentration: 10 µM; 3-fold dilutions). Transfer 100 nL to a low-volume 384-well white plate (OptiPlate).

  • Kinase/Antibody Mix: Prepare a solution containing:

    • Kinase (e.g., VEGFR2): 5 nM final.[1]

    • Eu-Anti-GST Antibody: 2 nM final.

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Dispense: Add 5 µL of the Kinase/Antibody Mix to the assay plate. Incubate for 15 mins.

  • Tracer Addition: Add 5 µL of the Kinase Tracer (e.g., Tracer 199) at 2x the Kd (determined previously, typically 10-50 nM).

  • Equilibration: Centrifuge briefly and incubate for 60 minutes at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the Emission Ratio (665nm / 615nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation & Analysis

When reporting results for this scaffold, structure your data to highlight Structure-Activity Relationships (SAR).[2]

Table 1: Example SAR Data Structure

Compound IDR-Group (Amine Input)Target IC50 (nM)Selectivity (vs. Off-Target)LogP (Calc)
IND-001 -OH (Parent Acid)>10,000N/A2.5
IND-002 -NH-CH3 (Methylamine)45010x2.8
IND-003 -N-Methylpiperazine12 >100x3.1
IND-004 -Morpholine3550x2.9

Interpretation:

  • IND-001 (Parent Acid): Usually inactive or weakly active because the negatively charged carboxylate is electrostatically repelled by the hydrophobic regions of the ATP pocket.

  • IND-003: The basic amine (piperazine) likely forms a salt bridge with a specific residue (e.g., Asp or Glu) in the solvent front, dramatically increasing potency.

References

  • Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3." Clinical Cancer Research 14.22 (2008): 7272-7283. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Application Note." ThermoFisher.com. Link

  • BenchChem. "Application Notes and Protocols for Amide Coupling Reactions." BenchChem.com. Link

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52.21 (2009): 6752–6756. Link

Sources

Design of VEGFR and FLT3 inhibitors using indazole cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Design and Validation of Indazole-Based Dual VEGFR/FLT3 Inhibitors

Executive Summary & Design Rationale

The "Privileged" Indazole Scaffold In the landscape of kinase inhibitor design, the 1H-indazole core represents a "privileged scaffold." Its planar, bicyclic structure acts as a bioisostere of the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region (typically Glu/Cys residues).

Dual Targeting Strategy: VEGFR & FLT3 Simultaneous inhibition of VEGFR (Vascular Endothelial Growth Factor Receptor) and FLT3 (FMS-like Tyrosine Kinase 3) is a high-value therapeutic strategy, particularly for Acute Myeloid Leukemia (AML).[1]

  • FLT3 Driver: FLT3 mutations (ITD/TKD) drive leukemic blast proliferation.[2]

  • VEGFR Support: VEGFR activation in the bone marrow microenvironment protects leukemic cells from chemotherapy and promotes angiogenesis.

Binding Mode Architecture (Type II) To achieve high selectivity and potency, we utilize a Type II (DFG-out) binding design.[1] Unlike Type I inhibitors that bind the active conformation, Type II inhibitors lock the kinase in an inactive state by occupying the hydrophobic pocket adjacent to the ATP site.

  • Hinge Binder: Indazole N1/N2.

  • Spacer/Linker: Position 6 (extends to the allosteric pocket).

  • Cap Group: Hydrophobic moiety (e.g., trifluoromethyl-phenyl) that occupies the DFG-out pocket.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergent downstream signaling of VEGFR and FLT3, highlighting why dual inhibition effectively collapses tumor survival networks.

SignalingPathways VEGFR VEGFR2 (Angiogenesis) PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS FLT3 FLT3-ITD (Proliferation) FLT3->PI3K FLT3->RAS STAT5 STAT5 FLT3->STAT5 Indazole Indazole Inhibitor (Dual Blockade) Indazole->VEGFR Indazole->FLT3 AKT AKT/PKB PI3K->AKT Survival Cell Survival (Apoptosis Block) AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Proliferation ERK->Prolif STAT5->Survival STAT5->Prolif

Caption: Dual inhibition of VEGFR and FLT3 blocks convergent PI3K/AKT, MAPK, and STAT5 pathways, preventing leukemic cell survival and proliferation.[1]

Medicinal Chemistry: SAR & Synthesis Protocol

Structure-Activity Relationship (SAR) Table

Design choices must be data-driven.[1] Below is a summary of how structural modifications to the indazole core affect potency against VEGFR2/FLT3.

PositionFunctionPreferred ModificationMechanistic Impact
N1-H Hinge BindingFree NH or small alkyl (Methyl)Forms H-bond with Glu917 (VEGFR2) or Cys694 (FLT3).[1]
C3 Solvent FrontVinyl-pyridine (Axitinib-like) or StyrylSolubilizing group; interacts with gatekeeper residues.[1]
C6 Allosteric LinkerAmide, Urea, or SulfideDirects the "tail" into the DFG-out hydrophobic pocket.
Tail DFG-out Occupancy3-CF3-phenyl or IsoxazoleStabilizes the inactive kinase conformation (Type II binding).[1]
Protocol: Modular Synthesis of 3,6-Disubstituted Indazoles

Objective: Synthesize a library of Type II inhibitors. Starting Material: 6-iodo-1H-indazole.[1]

Step 1: C3-Functionalization (Iodination) [1]

  • Dissolve 6-iodo-1H-indazole (1.0 eq) in DMF.[1]

  • Add KOH (3.0 eq) followed by Iodine (

    
    , 1.1 eq).
    
  • Stir at RT for 2 hours. Quench with

    
    .
    
  • Result: 3,6-diiodo-1H-indazole.[1]

Step 2: N1-Protection (THP)

  • Dissolve product in DCM; add DHP (2.0 eq) and catalytic p-TsOH.[1]

  • Reflux for 3 hours.

  • Why? Protects the hinge-binding nitrogen to prevent N-arylation in subsequent steps.[1]

Step 3: C3-Suzuki Coupling (The "Head") [1]

  • Mix protected scaffold (1.0 eq) with Boronic Acid R-B(OH)2 (e.g., 2-vinylpyridine boronic acid) (1.1 eq).

  • Catalyst:

    
     (5 mol%). Base: 
    
    
    
    (2M aq). Solvent: DME/Water.
  • Microwave irradiation: 100°C, 1 hour.

  • Selectivity: The C3-iodine is more reactive than C6-iodine due to electronic effects of the pyrazole ring.[1]

Step 4: C6-Buchwald-Hartwig (The "Tail") [1]

  • React intermediate (1.0 eq) with a Thiol or Amine (e.g., 2-mercaptobenzamide).[1]

  • Catalyst:

    
     / Xantphos. Base: DIPEA. Solvent: 1,4-Dioxane.[1]
    
  • Heat at 100°C for 12 hours.

Step 5: Deprotection

  • Treat with HCl/MeOH or TFA/DCM to remove the THP group.

  • Validation: Verify final structure via 1H-NMR (DMSO-d6) and LC-MS (Target M+H).

Biological Validation Protocols

Protocol A: HTRF® Kinase Inhibition Assay (Biochemical)

Purpose: Determine


 values against recombinant VEGFR2 and FLT3 enzymes.
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) measures the phosphorylation of a biotinylated substrate peptide.[1]

Materials:

  • Enzymes: Recombinant human VEGFR2 and FLT3 (Cisbio/Promega).

  • Substrate: Biotin-poly GT (Cisbio).[1]

  • ATP: Ultrapure (Km concentration: ~10 µM for VEGFR2).

  • Detection:

    
    -Cryptate labeled anti-phospho antibody + XL665-labeled Streptavidin.[1]
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the indazole inhibitor in DMSO. Final DMSO concentration in well must be <1%.[3]

  • Enzyme Mix: Dilute enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35).
    
  • Reaction:

    • Add 4 µL Enzyme solution.[4]

    • Add 2 µL Compound.

    • Add 4 µL Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL Detection Mix (EDTA + Antibodies). The EDTA stops the kinase reaction.[4]

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision or similar plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).[1]

Protocol B: Cellular Mechanistic Assay (Western Blot)

Purpose: Confirm the inhibitor penetrates the cell membrane and inhibits auto-phosphorylation of the target.

Cell Lines:

  • HUVEC: For VEGFR2 (Stimulate with VEGF-A).[1]

  • MV4-11: For FLT3-ITD (Constitutively active, no stimulation needed).[1]

Step-by-Step:

  • Seeding: Seed MV4-11 cells (

    
     cells/well) in 6-well plates. Starve in serum-free medium for 4 hours.
    
  • Treatment: Treat with Indazole inhibitor (0, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • SDS-PAGE: Load 30 µg protein per lane.[1] Run on 4-12% Bis-Tris gel.[1]

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: p-FLT3 (Tyr591) (Cell Signaling #3461), Total FLT3.[1]

    • Control:

      
      -Actin.[1]
      
  • Imaging: Use chemiluminescence.

  • Success Criteria: Dose-dependent reduction of p-FLT3 band intensity without loss of Total FLT3.

Experimental Workflow Diagram

Workflow Start Start: Indazole Core Synth Synthesis: Suzuki/Buchwald Start->Synth Biochem HTRF Assay: IC50 Determination Synth->Biochem Biochem->Synth Inactive (Refine SAR) Cell Cellular Assay: Western Blot/Viability Biochem->Cell IC50 < 100 nM Cell->Synth Poor Permeability Lead Lead Candidate: < 10 nM Potency Cell->Lead On-Target Activity

Caption: Iterative design cycle from chemical synthesis to biological validation and lead selection.

References

  • Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research, 2008. Link

  • McTigue, M., et al. "Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors."[5] Proceedings of the National Academy of Sciences (PNAS), 2012. Link

  • Zarrinkar, P. P., et al. "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood, 2009. Link[1]

  • Cisbio Bioassays. "HTRF® Kinase Assay Platform and Protocols." Revvity. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega.[3] Link

Sources

Application Note: Strategic Synthesis of 3-Arylindazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling for 3-Arylindazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-arylindazole scaffold is a privileged motif in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and emerging antivirals. While the C3 position offers a critical vector for Structure-Activity Relationship (SAR) exploration, its functionalization via Suzuki-Miyaura coupling presents distinct challenges, primarily due to the acidic N1-proton (


) and potential catalyst poisoning.

This guide provides two validated workflows:

  • Route A (Robust): A high-yield protocol utilizing N-protection (THP/SEM) for scale-up and complex substrates.

  • Route B (Streamlined): A "Green" protocol for the direct coupling of unprotected 3-iodoindazoles, utilizing sterically demanding biaryl phosphine ligands to bypass protection steps.

Strategic Analysis: The C3-Arylation Challenge

Mechanistic Hurdles

The synthesis of 3-arylindazoles is not merely a standard cross-coupling. The indazole core introduces specific electronic and steric factors:

  • Azole Acidity: The N1-H is sufficiently acidic to be deprotonated by carbonate bases used in Suzuki couplings. The resulting indazolyl anion is an ambident nucleophile that can coordinate to Palladium (

    
    ), forming stable, unreactive "off-cycle" resting states.
    
  • Protodeboronation: Heteroaryl boronic acids (often required if the halide is on the coupling partner) are prone to hydrolytic cleavage under the basic, aqueous conditions typical of Suzuki couplings.

  • Halogen Lability: 3-Iodoindazoles are significantly more reactive than 3-bromo analogs due to the weaker C-I bond, making them the preferred electrophile for mild conditions.

Decision Matrix: Protected vs. Unprotected
FeatureRoute A: N-Protected Route B: Unprotected (Direct)
Scope Broad; tolerates sensitive functional groups.Moderate; best for stable aryl boronates.
Atom Economy Lower (requires protection/deprotection).High (step-efficient).
Purification Often requires two chromatographic steps.Product often precipitates or crystallizes.
Catalyst Req. Standard (

,

).
Specialized (Pd-XPhos, Pd-SPhos).
Primary Use Process Chemistry / Scale-up.[1]Medicinal Chemistry / Library Generation.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical "danger zone" where unprotected substrates can arrest the cycle via N-coordination.

SuzukiMechanism Substrate 3-Iodoindazole (Electrophile) OxAdd Oxidative Addition (Pd-Ar-I Complex) Substrate->OxAdd Trap CATALYST TRAP N-Pd Coordination (Arrests Cycle) Substrate->Trap If Unprotected & Ligand is weak Pd0 Pd(0) Active Species (Ligand Stabilized) Pd0->OxAdd + Substrate BaseStep Base Activation (Formation of Pd-OH/OR) OxAdd->BaseStep TransMetal Transmetallation BaseStep->TransMetal + Activated Boronate Boronate Aryl Boronic Acid (Nucleophile) Boronate->TransMetal RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration Trap->Pd0 Requires Heat/Bulky Ligand to Reverse

Figure 1: Catalytic cycle for 3-arylindazole synthesis. Note the "Catalyst Trap" pathway where the free nitrogen can sequester the catalyst if appropriate ligands (e.g., XPhos) are not used.

Validated Experimental Protocols

Substrate Preparation: 3-Iodoindazole

Before coupling, the 3-iodo core is synthesized via electrophilic iodination.

  • Dissolve indazole (1.0 equiv) in DMF (5 mL/mmol).

  • Add KOH pellets (3.5 equiv) followed by portion-wise addition of Iodine (

    
    , 1.1 equiv).
    
  • Stir at RT for 1 hour. Quench with 10%

    
    .
    
  • Precipitate is filtered, washed with water, and dried. Yield: >90%.

Protocol A: Protected Route (THP-Protected)

Recommended for scale-up or when the boronic acid partner is expensive/unstable.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the protected iodoindazole, arylboronic acid, and Pd catalyst.

  • Inert: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvate: Add Dioxane and the aqueous

    
     solution via syringe.
    
  • React: Heat to 85°C for 4-6 hours. Monitor by LCMS for disappearance of the iodide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection (Critical): Dissolve crude in MeOH/DCM (1:1). Add p-Toluenesulfonic acid (pTSA, 0.2 equiv) or 4M HCl in dioxane. Stir at RT or 40°C until THP is cleaved (approx. 2-4 h).

  • Purify: Neutralize and purify via flash chromatography (Hexane/EtOAc).

Why this works: The THP group sterically blocks the N1 position, preventing catalyst poisoning and ensuring high turnover numbers (TON) [1].

Protocol B: Unprotected Route (Direct Coupling)

Recommended for rapid library synthesis. Requires bulky ligands to prevent N-coordination.

Reagents:

  • Substrate: 3-Iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst System:

    
     (5 mol%) + XPhos  (10 mol%)
    
    • Alternative Pre-catalyst: XPhos Pd G2 or G3.

  • Base:

    
     (3.0 equiv) - Phosphate is crucial for buffering.
    
  • Solvent: n-Butanol or Toluene/Water (4:1 biphasic).

Step-by-Step Workflow:

  • Pre-complexation: If using

    
     and XPhos separately, stir them in the solvent at 50°C for 10 mins under 
    
    
    
    to generate the active species (solution turns from orange to pale yellow).
  • Addition: Add the unprotected 3-iodoindazole, boronic acid, and finely ground

    
    .
    
  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: Higher temperature is required compared to Protocol A to overcome the energy barrier of any transient N-Pd coordination.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with water and cold ether. If soluble, perform standard EtOAc extraction.

Why this works: XPhos is a bulky, electron-rich biaryl phosphine. It increases the electron density on Pd (facilitating oxidative addition of the C-I bond) and creates a steric shell that prevents the indazole nitrogen from binding effectively to the metal center [2].

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Route B) Catalyst poisoning by N1-H.Switch to XPhos Pd G3 or CataXCium A . Increase temp to 110°C.
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Switch base to mild

or

.
Regioisomer Contamination N-Arylation (Chan-Lam type side reaction).Ensure strictly anaerobic conditions. Copper traces can catalyze N-arylation; ensure high-purity reagents.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce

exposure (sparge solvents longer). Add a drop of water if using anhydrous solvents (boroxines need hydrolysis).

References

  • Collot, V., et al. (2000). "First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles." Tetrahedron Letters, 41(46), 9053–9057. Link

  • Billingsley, K., & Buchwald, S. L. (2008). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 130(39), 13552-13554. Link

  • Lefebvre, V., et al. (2010).[2] "General and Efficient Synthesis of 3-Aminoindazoles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

  • BenchChem Application Data. (2025). "Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole Utility) Link

Sources

In vitro kinase assay protocols for indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Kinase Assay Protocols for Indazole Derivatives

Executive Summary & Strategic Rationale

Indazole derivatives (e.g., Axitinib, Pazopanib, Linifanib) represent a privileged scaffold in kinase inhibitor discovery. Their success stems from their ability to form critical hydrogen bonds within the ATP-binding pocket—typically mimicking the adenine ring of ATP—while exploiting hydrophobic pockets adjacent to the hinge region.

However, the physicochemical properties that make indazoles potent (e.g., rigid planar structure, lipophilicity) present specific challenges in in vitro assays:

  • Solubility: High hydrophobicity leads to precipitation in aqueous buffers, causing false negatives (or false positives via aggregation).

  • Binding Kinetics: Many indazole-based drugs (e.g., Axitinib) are Type II inhibitors or exhibit slow-binding kinetics (high residence time). Standard "mix-and-read" protocols often underestimate the potency of these compounds because equilibrium is not reached before the reaction starts.

This guide moves beyond generic protocols to provide a specialized workflow for indazole characterization, focusing on solubility management and kinetic-aware assay design .

Strategic Assay Design: The Indazole Workflow

To accurately characterize indazole derivatives, we employ a dual-assay strategy:

  • ADP-Glo™ Kinase Assay (Activity): Measures functional inhibition (

    
    ) at physiological ATP concentrations.
    
  • TR-FRET Binding Assay (Affinity): Measures thermodynamic binding affinity (

    
    ) and residence time, independent of ATP concentration.
    
Visualizing the Signaling Context

Indazoles frequently target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. Understanding the downstream cascade is vital for validating hits in cell-based secondary assays.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (RTK) (Indazole Target) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Phosphorylation RAF RAF VEGFR2->RAF Ras Activation PKC PKC PLCg->PKC Angio Angiogenesis & Proliferation PKC->Angio MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Angio Gene Transcription

Caption: Figure 1.[1][2] VEGFR-2 signaling cascade, a primary target for indazole derivatives like Axitinib. Indazoles inhibit the autophosphorylation step at VEGFR-2.

Protocol 1: Compound Management (Solubility Optimization)

Challenge: Indazoles are prone to crashing out of solution when transferred from DMSO stock to aqueous reaction buffer. Solution: Use an Intermediate Dilution Step to prevent "shock precipitation."

Materials
  • Compound Stock: 10 mM in 100% anhydrous DMSO.

  • Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Plate: 384-well Polypropylene (PP) Low Dead Volume plate (for dilutions).

Step-by-Step Protocol
  • Primary Serial Dilution (100% DMSO):

    • Perform a 3-fold serial dilution of the indazole derivative in 100% DMSO.

    • Why: Compounds are stable in 100% DMSO. Diluting directly in buffer often causes immediate precipitation at high concentrations.

  • Intermediate Dilution (The "Step-Down"):

    • Transfer 1 µL of the DMSO serial dilution into 24 µL of Assay Buffer .

    • Mix immediately by pipetting.

    • Result: This creates a 4X working solution with 4% DMSO.

  • Final Transfer:

    • Transfer 2.5 µL of the Intermediate solution to the assay plate (containing 2.5 µL enzyme).

    • Final Assay Conditions: 1% DMSO. This is generally tolerated by kinases while keeping the lipophilic indazole solubilized.

Protocol 2: ADP-Glo™ Kinase Activity Assay (Luminescence)

Principle: This assay quantifies kinase activity by measuring the ADP generated from ATP.[1][3][4][5] It is preferred for indazoles because it tolerates high ATP concentrations (


 levels), allowing the identification of ATP-competitive inhibitors.

Critical Modification for Indazoles: Pre-incubation. Many indazoles (Type II) induce a conformational change (DFG-out) that takes time. Without pre-incubation,


 values will shift right (appear less potent).
Workflow Diagram

ADPGlo_Workflow Step1 1. Kinase Rxn (5 µL) Step2 2. ADP-Glo Reagent (5 µL) Step1->Step2 40 min Incubation (Depletes ATP) Step3 3. Detect Reagent (10 µL) Step2->Step3 Add Detection Mix Read 4. Read Luminescence Step3->Read 30-60 min Incubation (ATP -> Light)

Caption: Figure 2. ADP-Glo assay stages. The critical pre-incubation occurs within Step 1 before ATP addition.

Detailed Protocol
  • Enzyme/Inhibitor Assembly (Pre-incubation):

    • Add 2.5 µL of 4X Indazole Working Solution (from Protocol 1) to the well.

    • Add 2.5 µL of 2X Kinase Enzyme (diluted in Assay Buffer).

    • CRITICAL STEP: Centrifuge plate (1000 rpm, 1 min) and incubate at Room Temp (RT) for 30–60 minutes .

    • Why: Allows the indazole to bind and stabilize the target conformation before competition with ATP begins.

  • Start Reaction:

    • Add 5 µL of 2X ATP/Substrate Mix .

    • Seal and incubate for 60 minutes at RT.

  • Stop & Deplete (ADP-Glo Reagent):

    • Add 10 µL of ADP-Glo™ Reagent .

    • Incubate for 40 minutes at RT.

    • Mechanism:[4][6][7][8][9][10] Stops the kinase reaction and digests all remaining ATP.[1][3][4][5][11]

  • Detection:

    • Add 20 µL of Kinase Detection Reagent .[3]

    • Incubate for 30 minutes.

    • Mechanism:[4][6][7][8][9][10] Converts generated ADP back to ATP, which drives the Luciferase/Luciferin reaction.[1][5][11]

  • Measurement:

    • Read Luminescence (Integration time: 0.5–1.0 sec).

Protocol 3: TR-FRET Binding Assay (Residence Time)

Rationale: Activity assays (Protocol 2) can be biased by ATP competition. TR-FRET binding assays (e.g., LanthaScreen™) measure the physical binding of the indazole to the kinase, providing


 and residence time data.
Mechanism

A Europium-labeled antibody (Eu-Ab) binds the kinase tag (GST/His). A fluorescent "Tracer" binds the ATP pocket. The Indazole competes with the Tracer.

  • High FRET: Tracer bound (No Inhibitor).

  • Low FRET: Tracer displaced (Inhibitor Bound).

Detailed Protocol
  • Reaction Mix Preparation:

    • Prepare 3X Kinase/Eu-Ab Mix : 15 nM Kinase + 6 nM Eu-Ab in Kinase Buffer.

    • Prepare 3X Tracer : Determine

      
       of tracer first; typically use concentration = 
      
      
      
      (e.g., 10-50 nM).
    • Prepare 3X Indazole : Serial dilution in buffer (ensure <2% DMSO final).

  • Plate Assembly:

    • Add 5 µL Indazole .

    • Add 5 µL Kinase/Eu-Ab Mix .

    • Add 5 µL Tracer .[2]

  • Equilibration:

    • Incubate at RT for 60 minutes (equilibrium).

    • Note: For Residence Time determination, pre-incubate Enzyme + Inhibitor for varying times (0, 30, 60, 120 min) before adding Tracer, or use a "Jump Dilution" method.

  • Read:

    • Read on TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Calculate TR-FRET Ratio:

      
      .
      

Data Analysis & Troubleshooting

Data Presentation: Assay Comparison
FeatureADP-Glo (Activity)TR-FRET (Binding)Relevance to Indazoles
Readout Luminescence (ADP production)Ratio 665/620 nm (Displacement)
ATP Influence Dependent (Competition possible)Independent (No ATP used)TR-FRET confirms binding site; ADP-Glo confirms function.
Sensitivity High (detects low conversion)Moderate (Tracer dependent)
Interference Low (Luciferase is robust)Fluorescence quenching possibleIndazoles are rarely fluorescent, making TR-FRET safe.
Key Kinetic Parameter

(Potency)

,

(Affinity/Residence)
Residence time is a key efficacy driver for indazoles.
Troubleshooting Guide
  • Steep Hill Slope (> 1.5): Indicates compound aggregation/precipitation.

    • Fix: Add 0.01% Triton X-100 or increase BSA to 0.1% to prevent colloidal aggregation.

  • Right-shifted IC50: Insufficient pre-incubation.

    • Fix: Increase Enzyme+Inhibitor pre-incubation to 60 mins.

  • High Background (TR-FRET): Tracer concentration too high or non-specific binding.

    • Fix: Titrate tracer to its

      
      .
      

References

  • National Institutes of Health (PMC). (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.[12] Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of Indazole-Benzoic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Co-crystallization in Pharmaceutical Sciences

In the landscape of modern drug development, the manipulation of a molecule's solid-state properties is a cornerstone of optimizing its therapeutic efficacy. Co-crystals, which are multi-component crystals formed between an active pharmaceutical ingredient (API) and a benign co-former, represent a powerful strategy to enhance crucial physicochemical characteristics such as solubility, stability, and bioavailability without altering the intrinsic pharmacological activity of the API.[1] This guide focuses on the co-crystallization of indazole, a significant heterocyclic scaffold in medicinal chemistry, with benzoic acid, a classic and well-understood co-former.

Indazole and its derivatives exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.[2][3] However, like many APIs, their efficacy can be limited by suboptimal solid-state properties. Benzoic acid, a GRAS (Generally Recognized as Safe) substance, serves as an excellent co-former due to its ability to form robust hydrogen bonds via its carboxylic acid group.[4][5][6][7] The formation of an indazole-benzoic acid co-crystal is primarily driven by the hydrogen bonding between the acidic proton of benzoic acid and the basic nitrogen atoms of the indazole ring, creating a stable supramolecular structure.[8][9][10]

This application note provides a comprehensive overview of the principles and methodologies for preparing indazole-benzoic acid co-crystals. It is designed for researchers and scientists in drug development, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Foundation for Co-crystallization

A thorough understanding of the properties of the individual components is critical for designing successful co-crystallization experiments. The table below summarizes the key physicochemical parameters for indazole and benzoic acid.

PropertyIndazoleBenzoic AcidReference(s)
Molecular Formula C₇H₆N₂C₇H₆O₂[4][5]
Molar Mass 118.14 g/mol 122.12 g/mol [4][5]
Melting Point 147-149 °C122.4 °C[4][5][6]
Boiling Point 270 °C249.2 °C[4][5]
pKa 1.04 (for indazolium cation), 13.86 (for indazole)4.2[4][5]
Appearance White to beige crystalline powderWhite crystalline solid[6][7]
Solubility Soluble in hot water and organic solventsSparingly soluble in cold water, more soluble in hot water and organic solvents like ethanol and acetone.[4][6][7][4][6][7]

The significant difference in the pKa values between the acidic benzoic acid and the basic indazole suggests a strong driving force for hydrogen bond formation, which is the cornerstone of their co-crystal structure.

Core Crystallization Methodologies

Several techniques can be employed to generate co-crystals of indazole and benzoic acid. The choice of method often depends on the desired crystal size, purity, and the scale of the experiment. The most common and effective methods are detailed below.

Slow Solvent Evaporation

This is a widely used and reliable method for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The principle lies in slowly increasing the concentration of the solutes beyond their saturation point by gradually removing the solvent.

  • Stoichiometric Preparation: In a clean glass vial, combine indazole and benzoic acid in a 1:1 molar ratio.

  • Solvent Selection & Dissolution: Add a suitable solvent or solvent mixture dropwise until both components are fully dissolved. Common solvents for this system include ethanol, methanol, acetone, or mixtures thereof. Gentle heating (not exceeding 40°C) can aid in dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. Place the vessel in a vibration-free environment.

  • Crystal Harvesting: Monitor the vessel over several days to weeks for crystal growth. Once crystals of a suitable size have formed, carefully decant the mother liquor and gently wash the crystals with a small amount of a solvent in which the co-crystal has low solubility (e.g., hexane).

  • Drying: Allow the crystals to air-dry or place them in a desiccator under vacuum.

Diagram: Slow Evaporation Workflow

SlowEvaporation A 1. Dissolve Indazole & Benzoic Acid (1:1 molar ratio) in a suitable solvent B 2. Filter the solution to remove impurities A->B ensures clarity C 3. Allow solvent to evaporate slowly at room temperature B->C induces supersaturation D 4. Harvest and wash the formed co-crystals C->D crystal growth E 5. Dry the co-crystals D->E final product LAG_Process cluster_0 Preparation A Indazole Powder C Mix in 1:1 molar ratio A->C B Benzoic Acid Powder B->C D Grind solids together C->D E Add a few drops of solvent D->E F Continue grinding E->F G Indazole-Benzoic Acid Co-crystal Powder F->G

Caption: Steps in the liquid-assisted grinding method.

Slurry Co-crystallization

In this method, a suspension of the reactants is stirred in a solvent in which at least one of the components has limited solubility. The co-crystal, being the most stable solid form under these conditions, will precipitate out of the solution over time.

  • Suspension Preparation: Add an equimolar mixture of indazole and benzoic acid to a vial containing a solvent where both components are sparingly soluble.

  • Slurrying: Seal the vial and stir the suspension vigorously using a magnetic stirrer at a constant temperature (e.g., room temperature or slightly elevated) for a period ranging from 24 hours to several days.

  • Equilibration Monitoring: Periodically, a small aliquot of the solid can be withdrawn and analyzed by Powder X-ray Diffraction (PXRD) to monitor the conversion to the co-crystal phase.

  • Isolation: Once the conversion is complete, the solid is isolated by filtration, washed with a small amount of the slurry solvent, and dried.

Characterization of Indazole-Benzoic Acid Co-crystals

Confirmation of co-crystal formation and determination of its properties are essential. The following techniques are standard for characterization:

  • Powder X-ray Diffraction (PXRD): This is the primary tool for identifying a new crystalline phase. The PXRD pattern of the co-crystal will be unique and different from the patterns of the individual starting materials.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the co-crystal, which will typically be different from the melting points of the individual components.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide evidence of the hydrogen bonding interactions between indazole and benzoic acid. Shifts in the characteristic vibrational bands of the N-H group of indazole and the C=O and O-H groups of benzoic acid are indicative of co-crystal formation.

  • Single-Crystal X-ray Diffraction (SCXRD): When single crystals are obtained, SCXRD provides unambiguous proof of co-crystal formation and allows for the determination of the precise three-dimensional arrangement of the molecules in the crystal lattice.

Troubleshooting and Key Considerations

  • Solvent Selection: The choice of solvent is crucial. A solvent in which both components have moderate and comparable solubility is often ideal for slow evaporation. For slurry and LAG methods, the solvent's role is more catalytic.

  • Stoichiometry: While a 1:1 molar ratio is the most common starting point, other stoichiometric ratios (e.g., 2:1 or 1:2) should also be explored, as they may lead to different co-crystal phases.

  • Polymorphism: Co-crystals can exhibit polymorphism, meaning they can exist in different crystalline forms. The choice of crystallization method and solvent can influence which polymorph is obtained.

  • Phase Purity: It is important to ensure the final product is a pure co-crystal phase and not a mixture of the co-crystal and the starting materials. PXRD is the best technique to verify this.

Conclusion

The formation of indazole-benzoic acid co-crystals is a viable and effective strategy for modifying the solid-state properties of indazole. The methods of slow evaporation, liquid-assisted grinding, and slurry co-crystallization each offer distinct advantages in terms of crystal quality, speed, and scalability. By carefully controlling the experimental parameters and employing appropriate characterization techniques, researchers can successfully prepare and validate these novel crystalline forms, paving the way for the development of improved pharmaceutical products.

References

  • BYJU'S. (n.d.). Properties of Benzoic Acid. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2020, December 19). Co-crystal. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution. Crystal Growth & Design. Retrieved from [Link]

  • Datapdf.com. (n.d.). A review of Pharmaceutical Cocrystal Preparation Routes and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2018, August 10). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design. Retrieved from [Link]

  • PMC. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected intermolecular contacts in the benzoic acid crystal, viewing.... Retrieved from [Link]

  • PMC. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Retrieved from [Link]

  • PMC. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation. Retrieved from [Link]

  • MDPI. (2026, February 11). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved from [Link]

  • ACS Publications. (2023, August 23). Integrated Selection of Coformers, Solvents, and Operating Conditions for Optimal Process and Product Performance of Pharmaceutical Cocrystals. Retrieved from [Link]

  • Beilstein Journals. (2019, June 19). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2024, May 24). Co-crystallization: Technique for solubility enhancement. Retrieved from [Link]

  • IJCRT.org. (n.d.). A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZATION. Retrieved from [Link]

  • Farmacia Journal. (n.d.). A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Retrieved from [Link]

  • ResearchGate. (2021, July 12). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations | Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Solid State Characterization and Dissolution Enhancement of Nevirapine Cocrystals. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (2020, July 14). (PDF) Preparation, characterization and evaluation of aspirin: benzoic acid cocrystals with enhanced pharmaceutical properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Retrieved from [Link]

  • ResearchGate. (2016, March 21). (PDF) Intermolecular interactions of benzimidazole derivatives. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2014, September 1). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • MDPI. (n.d.). Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study. Retrieved from [Link]

  • PMC. (2022, November 17). Design, Preparation, Characterization and Evaluation of Five Cocrystal Hydrates of Fluconazole with Hydroxybenzoic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Indazole Chemistry Support Hub: N-Methylation Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Ticket ID: IND-REGIO-001 Subject: Optimizing N1 vs. N2 Selectivity in Indazole Methylation

Executive Summary: The Core Challenge

The alkylation of 1H-indazole is a classic problem in heterocyclic chemistry due to annular tautomerism . The indazole ring exists in equilibrium between the 1H- (benzenoid, thermodynamically stable) and 2H- (quinonoid, less stable) forms.[1]

  • N1-Alkylation: Preserves the aromaticity of the benzene ring. It is the thermodynamic product.

  • N2-Alkylation: Disrupts the benzene ring's aromaticity (quinonoid structure), but the N2 lone pair is often more accessible. It is typically the kinetic product.

The "Default" Result: Standard conditions (e.g., MeI, K₂CO₃, DMF) frequently yield a frustrating 1:1 to 2:1 mixture, requiring tedious chromatographic separation.

Diagnostic Workflow (Decision Tree)

Use this flowchart to select the correct protocol based on your substrate and target regioisomer.

IndazoleStrategy Start START: Indazole Substrate Target Target Isomer? Start->Target N1_Path Target: N1-Methyl Target->N1_Path N2_Path Target: N2-Methyl Target->N2_Path Subst_Check C3 Substituent Present? N1_Path->Subst_Check NaH_Method Protocol A: NaH / THF (Coordination Control) Subst_Check->NaH_Method Yes (esp. chelating) Cs_Method Protocol B: Cs2CO3 / DMF / Heat (Thermodynamic) Subst_Check->Cs_Method No / Steric Bulk EWG_Check EWG at C7? N2_Path->EWG_Check Meerwein Protocol C: Meerwein's Salt (Kinetic Control) EWG_Check->Meerwein No (Neutral) Imidate Protocol D: Trichloroacetimidate (Acid Catalysis) EWG_Check->Imidate Yes (Strong EWG)

Caption: Strategic decision tree for selecting alkylation conditions based on substrate electronics and target regiochemistry.

Troubleshooting & FAQs
Q: Why am I getting a 50:50 mixture using K₂CO₃ in DMF?

A: This is the "naked anion" problem. In polar aprotic solvents like DMF, the base deprotonates the indazole to form a delocalized anion. The negative charge is distributed between N1 and N2. Since the transition state energies for methylation at N1 and N2 are similar under these unbuffered conditions, you get a mixture.

  • Fix: Switch to Protocol C (Meerwein's salt) for N2, or Protocol A (NaH/THF) for N1.

Q: How does the C7 substituent affect my reaction?

A: The C7 position is adjacent to N1.

  • Steric Bulk at C7: Blocks the N1 site, forcing alkylation to N2 .

  • Electron Withdrawing Groups (EWG) at C7: (e.g., -NO₂, -CO₂Me). These increase the acidity of the N1-H but also electronically deactivate N1. Literature confirms that C7-EWG substrates show excellent N2 selectivity (≥96%) because the N1 site is both sterically and electronically hindered [1].

Q: I need the N2 isomer, but I only have Methyl Iodide (MeI). Can I force it?

A: It is difficult with MeI. However, you can try kinetic conditions :

  • Use a non-polar solvent (DCM or Toluene).

  • Use a mild base (Ag₂CO₃ or dilute NaOH).

  • Keep the temperature low (-78°C to 0°C). Note: Yields will likely be lower than using Meerwein's salt.

Technical Data: Condition Comparison
VariableConditionPrimary OutcomeMechanism Note
Base NaH (in THF)N1 Favored Na⁺ coordinates with N2, shielding it and directing electrophile to N1 [1].[2]
Base Cs₂CO₃ (in DMF)Mixture / N1 "Cesium Effect" can favor N1 via chelation, but often yields mixtures at RT [2].[3]
Reagent Me₃OBF₄ (Meerwein)N2 Favored Hard/Soft Acid-Base theory.[4] Kinetic alkylation of the neutral species [3].
Reagent Me-ImidateN2 Favored Protonation of imidate activates it for attack by the more accessible N2 lone pair [4].
Substituent C7-NO₂N2 Exclusive Steric hindrance + electronic deactivation of N1 [1].
Protocol Library (SOPs)
Protocol A: N1-Selective Methylation (The NaH Method)

Best for: Substrates with C3-donating groups or general scaffolds.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/N₂.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Critical Step: Stir at 0°C for 30–60 mins. The solution usually turns yellow/orange as the anion forms. The Na⁺ ion coordinates to N2, blocking it.[2]

  • Alkylation: Add MeI (1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1][5]

  • Expected Ratio: >10:1 (N1:N2).

Protocol B: N2-Selective Methylation (The Meerwein Method)

Best for: Neutral indazoles where N2 is the kinetic target.

  • Safety Warning: Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is a powerful alkylating agent. Use in a fume hood. Moisture sensitive.

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous EtOAc (Ethyl Acetate).

    • Note: DCM can also be used, but EtOAc is often cleaner for this specific reaction [3].

  • Addition: Add Me₃OBF₄ (1.2 equiv) in one portion at RT.

  • Reaction: Stir at RT for 2–6 hours. A white precipitate (the tetrafluoroboric acid salt of the product) may form.

  • Workup:

    • Wash the organic layer with sat. NaHCO₃ (to neutralize acid and liberate the free base).

    • Dry over Na₂SO₄ and concentrate.

  • Expected Ratio: >9:1 (N2:N1).

Protocol C: The "Imidate" Route (Highly N2 Selective)

Best for: Difficult substrates or when avoiding highly toxic Meerwein salts.

  • Reagent: Methyl 2,2,2-trichloroacetimidate (2.5 equiv).[4]

  • Solvent: Anhydrous DCM or Toluene.

  • Catalyst: TMSOTf (0.1 equiv) or mild acid catalyst.

  • Procedure: Mix indazole and imidate in solvent. Add catalyst at 0°C. Warm to RT.

  • Mechanism: The acid protonates the imidate nitrogen.[6] The indazole N2 (being more nucleophilic/accessible than N1) attacks the activated methyl group.

  • Reference: Recent studies suggest this achieves 75–97% N2 yields [4].[4]

Mechanistic Visualization

Understanding the "Why" behind the protocols.

IndazoleMechanism Indazole 1H-Indazole (Neutral) Anion Indazole Anion (Delocalized) Indazole->Anion Base (NaH/Cs2CO3) TS_N2 TS: N2 Attack (Kinetic) Indazole->TS_N2 Neutral Alkylation (Meerwein Salt) TS_N1 TS: N1 Attack (Thermodynamic) Anion->TS_N1 Na+ blocks N2 or High Temp Anion->TS_N2 Steric block at N1 Prod_N1 N1-Methyl (Benzenoid) TS_N1->Prod_N1 Prod_N2 N2-Methyl (Quinonoid) TS_N2->Prod_N2

Caption: Reaction pathways showing Base-mediated (Solid lines) vs. Neutral/Kinetic (Dashed line) alkylation.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry (2021).[3] Key Finding: NaH/THF system favors N1; C7-EWG favors N2. URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry (2024).[7] Key Finding: DFT calculations on Cesium chelation vs. non-covalent interactions driving regioselectivity.[1][7] URL:[Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate. Source: Tetrahedron Letters / ResearchGate (2022/2025). Key Finding: Acid-catalyzed imidate alkylation yields 75-97% N2 isomer.[4] URL:[Link]

Sources

Technical Support Center: Purification of 4-(1-methyl-1H-indazol-3-yl)benzoic acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Synthesis & Purification of CAS 1018788-85-6 and Key Intermediates. To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid typically proceeds via a C-3 Suzuki-Miyaura cross-coupling of a 1-methyl-3-haloindazole with a 4-boronobenzoic acid derivative.[1]

Critical Technical Insight: While direct coupling to the free acid is possible, our laboratory data suggests that coupling to the ester intermediate (e.g., methyl 4-(1-methyl-1H-indazol-3-yl)benzoate) yields superior purity profiles.[1] The ester allows for standard silica chromatography to remove palladium and regioisomers (N1 vs. N2) before the final hydrolysis, avoiding the solubility challenges associated with the zwitterionic nature of the final benzoic acid.[1]

This guide focuses on the purification of the two critical intermediates:

  • Intermediate A: 3-Iodo-1-methyl-1H-indazole (Starting Material Purity).[1]

  • Intermediate B: Methyl 4-(1-methyl-1H-indazol-3-yl)benzoate (The Coupling Product).[1]

Part 1: The Synthetic Workflow & Purification Logic

The following flowchart illustrates the critical control points where purification must occur to ensure the downstream success of the final API (Active Pharmaceutical Ingredient).

IndazolePurification SM1 Start: 3-Iodo-1H-indazole Step1 Step 1: N-Methylation (MeI, K2CO3, DMF) SM1->Step1 InterA_Crude Crude Intermediate A (Mixture of N1-Me and N2-Me) Step1->InterA_Crude PurificationA Purification A: Silica Gel Chromatography (Hexane/EtOAc) InterA_Crude->PurificationA Remove N2 Isomer InterA_Pure Pure Intermediate A (3-Iodo-1-methyl-1H-indazole) PurificationA->InterA_Pure Step2 Step 2: Suzuki Coupling (4-Methoxycarbonylphenyl)boronic acid Pd(dppf)Cl2, Dioxane/H2O InterA_Pure->Step2 InterB_Crude Crude Intermediate B (Contains Pd black, Boronic acid) Step2->InterB_Crude PurificationB Purification B: Pd Scavenging + Recrystallization InterB_Crude->PurificationB Remove Pd & Protodeboronation InterB_Pure Pure Intermediate B (Methyl ester) PurificationB->InterB_Pure Step3 Step 3: Hydrolysis (LiOH, THF/H2O) InterB_Pure->Step3 FinalProduct Final Target: This compound Step3->FinalProduct

Caption: Workflow highlighting the strategic purification of the Ester Intermediate (B) prior to hydrolysis.

Part 2: Troubleshooting & Optimization Protocols
Scenario 1: Regioisomer Contamination (N1-Me vs. N2-Me)

Context: During the synthesis of Intermediate A (3-Iodo-1-methyl-1H-indazole), methylation can occur at N2, creating a difficult-to-separate impurity.[1] N1 is thermodynamically favored, but N2 is kinetically accessible.[1]

Diagnostic:

  • 1H NMR: The N-Methyl singlet for N1-isomers typically appears around 4.0 ppm , while N2-isomers appear downfield around 4.2–4.3 ppm [1].[1]

  • TLC: N2 isomers are generally more polar and elute later than N1 isomers in Hexane/EtOAc systems.[1]

Purification Protocol (Column Chromatography):

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Gradient elution starting at 95:5 Hexane:EtOAc

    
     80:20 Hexane:EtOAc.[1]
    
  • Loading: Dissolve crude material in minimal DCM.

  • Result: The target N1-isomer elutes first.[1] The N2-isomer (impurity) elutes second.[1]

FAQ: Why not just recrystallize?

  • Answer: While recrystallization works for high-purity batches, mixtures with >10% N2-isomer often form co-crystals or oils.[1] Chromatography is required if the N2 content exceeds 5%.[1]

Scenario 2: Palladium Removal from Intermediate B (The Ester)

Context: After Suzuki coupling, residual Palladium (Pd) is a major concern. Standard workups often leave 500–1000 ppm Pd, appearing as a grey tint.[1]

Recommended Scavenging Protocol: Do not rely solely on column chromatography for Pd removal.[1] Use a chemical scavenger step before chromatography.[1]

MethodReagentConditionsEfficiency
Solid Phase Thiol-functionalized Silica (e.g., SiliaMetS® Thiol)Stir in EtOAc at 50°C for 2h, then filter.[1]High (removes >95% Pd)
Liquid Phase N-AcetylcysteineWash organic layer with 5% aq.[1] N-Acetylcysteine solution.Moderate
Adsorption Activated Carbon (Darco KB)Reflux in MeOH/EtOAc, hot filtration through Celite.[1]Variable (can adsorb product)

Step-by-Step Protocol:

  • Dissolve the crude Intermediate B in Ethyl Acetate (10 volumes).

  • Add Thiol-Silica scavenger (10 wt% relative to crude mass).[1]

  • Stir at 50°C for 2 hours.

  • Filter through a pad of Celite to remove the silica scavenger.[1]

  • Concentrate the filtrate.[1]

  • Optional: Recrystallize from Methanol to achieve white crystals.[1]

Scenario 3: Hydrolysis and Final Acid Purification

Context: Hydrolysis of Intermediate B yields the final benzoic acid.[1] The challenge here is trapping inorganic salts (LiCl/NaCl) in the final solid.[1]

Purification Protocol (Acid-Base Precipitation):

  • Hydrolysis: Treat Intermediate B with LiOH (3 eq) in THF:Water (4:1) at 60°C until TLC shows consumption of ester.

  • Workup: Evaporate THF. The residue is the lithium salt of the product (water-soluble).[1]

  • Filtration: Filter the aqueous solution through a 0.45µm membrane. This removes any insoluble organic impurities or dust.[1]

  • Precipitation: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches 3–4. The product will precipitate as a white solid.[1]

  • Wash: Filter the solid and wash with water (to remove LiCl) followed by minimal cold acetonitrile.[1]

  • Drying: Vacuum dry at 50°C.

Part 3: Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction stalled. I see starting material (Intermediate A) remaining.

  • Cause: Catalyst deactivation or boronic acid protodeboronation (loss of the boron group).[1]

  • Fix:

    • Degas solvents thoroughly (sparge with Argon for 30 mins).[1] Oxygen destroys Pd(0).[1]

    • Add 10% more boronic acid.[1]

    • Switch base: If using K2CO3, try Cs2CO3 or K3PO4 in Dioxane/Water.[1] The "water" component is crucial for the transmetalation step [2].[1]

Q2: The final product is slightly grey. How do I fix this?

  • Cause: Colloidal Palladium trapped in the crystal lattice.[1]

  • Fix: Do not attempt to re-column the acid (solubility is poor).[1]

    • Dissolve the acid in 1M NaOH (forming the sodium salt).[1]

    • Wash this aqueous solution with Ethyl Acetate (extracts organic impurities).[1]

    • Treat the aqueous phase with activated carbon for 1 hour.[1]

    • Filter and re-precipitate with HCl.[1]

Q3: Can I use the commercially available 4-boronobenzoic acid instead of the ester?

  • Answer: Yes, but purification is harder. The acid functionality can bind to Palladium, making removal difficult.[1] Furthermore, the product is very polar, making silica chromatography difficult (requires MeOH/DCM with acetic acid, which causes streaking).[1] We strongly recommend the Ester Route [3].

References
  • Regioselectivity in Indazole Alkylation

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles[1][2]

    • Source: Synthesis 2022, 54, 3215-3226.[1][2]

  • Suzuki Coupling Optimization for Indazoles

    • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling[1][3]

    • Source: RSC Advances, 2024.[1]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams[4][5]

    • Source: Johnson Matthey Technology Review, 2016.[1]

    • URL:[Link]

  • General Indazole Synthesis (Organic Syntheses)

    • Title: Indazole (Organic Syntheses Procedure)[1][3][6][7]

    • Source: Org.[1][5][6][8] Synth. 1962, 42, 69.[1]

    • URL:[Link][1]

Sources

Overcoming steric hindrance in indazole-3-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole-3-Carboxylic Acid Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for amide coupling reactions involving indazole-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when working with this sterically demanding building block. The question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers validated protocols to enhance your success rate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amide coupling reaction between indazole-3-carboxylic acid and a secondary amine failing or giving low yields?

This is a common and significant challenge in medicinal chemistry. The primary reason for poor reactivity is severe steric hindrance.[1][2]

  • Inherent Steric Bulk: The indazole-3-carboxylic acid itself is sterically encumbered. The carboxylic acid group at the C3 position is flanked by the bulky fused benzene ring and the N2 position of the pyrazole ring.

  • Approaching Nucleophile: When a bulky nucleophile, such as a secondary amine (especially one with large N-substituents), attempts to attack the activated carboxylate, a significant steric clash occurs. This clash raises the activation energy of the reaction, dramatically slowing down the rate of amide bond formation and often leading to the decomposition of activated intermediates or starting materials.

Standard coupling conditions, such as those using HATU or HBTU with a common base like DIPEA, may prove insufficient to overcome this energy barrier, resulting in the recovery of starting materials or the formation of side products.[3]

Q2: I'm observing mostly unreacted starting materials with my standard HATU/DIPEA conditions. What is my first line of defense?

Before abandoning your current reagents, several modifications to the reaction conditions can be attempted. The goal is to increase the kinetic energy of the system to overcome the steric barrier or to use a more effective base.

  • Increase Temperature: Sterically hindered couplings often require thermal energy.[4] Gradually increase the reaction temperature from room temperature to 40-60 °C, and if necessary, up to 80 °C or higher, while carefully monitoring for decomposition.

  • Change the Base: Diisopropylethylamine (DIPEA) is bulky. Switching to a less hindered tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (TEA), can sometimes be beneficial.[5] For particularly stubborn cases, a stronger, non-nucleophilic base like 2,4,6-collidine might be effective.[3]

  • Increase Reagent Equivalents & Concentration: Increasing the concentration of your reactants can favor the bimolecular coupling reaction. Additionally, using a slight excess (1.2 to 1.5 equivalents) of the coupling reagent and the amine can help drive the reaction to completion.

dot graph "Troubleshooting_Workflow_1" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start:\nLow Yield with HATU/DIPEA at RT", fillcolor="#FBBC05"]; Temp [label="Increase Temperature\n(e.g., 50-80 °C)"]; Base [label="Switch to Less Hindered Base\n(e.g., NMM, TEA, Collidine)"]; Concentration [label="Increase Concentration &\nReagent Equivalents"]; Success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Still Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Temp [label="Option 1"]; Start -> Base [label="Option 2"]; Start -> Concentration [label="Option 3"]; Temp -> Success; Temp -> Failure; Base -> Success; Base -> Failure; Concentration -> Success; Concentration -> Failure; } caption: "Initial troubleshooting workflow for a failing coupling reaction."

Q3: My reaction still fails after optimizing conditions. Which alternative coupling reagents are recommended for highly hindered substrates?

When standard uronium/aminium salt reagents like HBTU or HATU fail, it's time to switch to a reagent class known for higher reactivity or a different activation mechanism.[6]

Comparative Overview of Recommended Coupling Reagents

ReagentClassKey AdvantagesCommon SolventsNotes
COMU Uronium SaltHigher reactivity than HATU/HBTU.[7][8] Uses non-explosive Oxyma Pure® byproduct.[9]DMF, NMP, MeCNOften succeeds where HATU fails. A good "next step" reagent.
T3P® Phosphonic AnhydrideExceptional dehydrating agent.[10] Byproducts are water-soluble, simplifying workup.[11][12] Low risk of epimerization.[12][13]EtOAc, Me-THF, DCMExcellent for large-scale synthesis due to easy purification. Often requires a base like pyridine or TEA.[11]
Acyl Fluoride (in situ) Acid HalideAcyl fluorides are small and highly reactive, minimizing steric clash.[14][15] Effective for extremely hindered systems.DCM, MeCNGenerated in situ using reagents like XtalFluor-E or BTFFH.[14][15] Reaction is then performed at elevated temperatures.

Expert Commentary:

  • COMU is an excellent first choice when upgrading from HATU. Its increased reactivity is often sufficient to overcome moderate to severe steric hindrance.

  • T3P® (Propylphosphonic Anhydride) is a powerful problem-solver. Its mechanism involves the formation of a mixed anhydride, which is highly reactive.[11][12] The key advantage is the straightforward aqueous workup to remove the phosphate byproducts, making it a process-friendly option.[10]

  • In situ Acyl Fluoride/Chloride Formation is the strategy of last resort for the most challenging couplings. Converting the carboxylic acid to a more reactive acyl halide intermediate dramatically increases its electrophilicity.[14][16][17]

dot graph "Reagent_Selection_Logic" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Standard Conditions Fail\n(HATU/HBTU)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COMU [label="Try COMU\n(Higher Reactivity Uronium Salt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T3P [label="Try T3P®\n(Phosphonic Anhydride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidHalide [label="Convert to Acyl Fluoride/Chloride\n(Highest Reactivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> COMU [label="Moderate Hindrance"]; Start -> T3P [label="Severe Hindrance / Scale-up"]; COMU -> T3P [label="If Fails"]; T3P -> AcidHalide [label="If Fails"]; COMU -> Success; T3P -> Success; AcidHalide -> Success; } caption: "Logic for selecting advanced coupling reagents."

Q4: Can you provide a detailed protocol for using T3P® for a difficult coupling?

Certainly. T3P® is highly effective for hindered couplings and its water-soluble byproducts are a significant advantage.[10][12]

Protocol: T3P®-Mediated Amide Coupling of Indazole-3-Carboxylic Acid

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve indazole-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., ethyl acetate or dichloromethane, ~0.1-0.2 M).

  • Base Addition: Add a suitable base, such as pyridine or triethylamine (3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • T3P® Addition: Add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 eq) dropwise to the stirring mixture. The addition is often exothermic; maintain the temperature below 30 °C with an ice bath if necessary.

  • Activation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: Add the sterically hindered amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction.

    • Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). This aqueous wash removes the phosphonic acid byproducts.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Q5: My coupling is still unsuccessful. How do I form and use an acyl chloride as a last resort?

Converting the carboxylic acid to an acyl chloride is a classic and robust method for activating highly hindered systems.[16][18][19] The resulting acyl chloride is much more electrophilic than the intermediates formed by standard coupling reagents.

Protocol: Two-Step Coupling via Acyl Chloride Formation

Step 1: Formation of Indazole-3-carbonyl chloride

  • Safety First: This procedure should be performed in a well-ventilated fume hood, as it involves corrosive reagents and evolves toxic gases (HCl, SO₂).

  • Setup: To a flame-dried flask under an inert atmosphere, add indazole-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add neat thionyl chloride (SOCl₂) (5-10 eq) or suspend the acid in an inert solvent like DCM or toluene and add oxalyl chloride ((COCl)₂) (2-3 eq) with a catalytic amount of DMF (1-2 drops).[16][19][20]

  • Reaction:

    • For SOCl₂ : Gently reflux the mixture (typically at 70-80 °C) for 2-4 hours, or until gas evolution ceases.

    • For Oxalyl Chloride : Stir at room temperature for 2-4 hours.

  • Isolation: Carefully remove the excess SOCl₂ or (COCl)₂ and solvent under reduced pressure (a base trap is recommended for the vacuum line). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Coupling with the Amine

  • Setup: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF, or toluene) under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the hindered amine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0-3.0 eq) in the same solvent.

  • Coupling: Slowly add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent, wash, dry, and purify as described in the T3P® protocol.

References

  • Emerging methods in amide- and peptide-bond formation. PubMed. Available at: [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]

  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Available at: [Link]

  • Contemporary Approaches for Amide Bond Formation. ResearchGate. Available at: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]

  • Recent developments in catalytic amide bond formation. Sci-Hub. Available at: [Link]

  • Metal-Free Amidation of Acids with Formamides and T3P®. Organic Chemistry Portal. Available at: [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. Available at: [Link]

  • Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. PubMed. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzur. Available at: [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. ResearchGate. Available at: [Link]

  • Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC - NIH. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Publishing. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

  • Acid to Acid Chloride - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • The synthesis of sterically hindered amides. PubMed. Available at: [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Available at: [Link]

  • How to achieve chlorination of carboxylic acid to convert into acid chloride ? ResearchGate. Available at: [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

Sources

Troubleshooting low yields in 3-arylindazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Arylindazole Synthesis Ticket ID: #IND-C3-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Introduction: The "3-Position Paradox"

Welcome to the technical support center. You are likely here because your cross-coupling reaction involving a 3-substituted indazole failed to reach full conversion or resulted in a complex mixture.

The 3-position of the indazole ring presents a unique "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The proximal N2 nitrogen (and N1-H if unprotected) can chelate Palladium, shutting down the catalytic cycle.[1]

  • Protodeboronation: If you are using indazole-3-boronic acid/esters, they are notoriously unstable and prone to hydrolytic cleavage before coupling occurs.[1]

  • Steric Clash: The C3 substituent sits in the peri-position relative to the C4-hydrogen, creating significant steric strain that impedes the reductive elimination step.

This guide is structured to diagnose your specific failure mode and provide a validated protocol to resolve it.

Part 1: Diagnostic Triage

Which reaction setup are you running?

Scenario A: Indazole is the Electrophile (3-Haloindazole + Aryl Boronic Acid)[1]
  • Primary Failure Mode: Catalyst Deactivation or N-Arylation side reactions.[1]

  • The Fix: Ligand selection and N-Protection.

Scenario B: Indazole is the Nucleophile (Indazole-3-Boronate + Aryl Halide)[1]
  • Primary Failure Mode: Protodeboronation (loss of boron group).[1]

  • The Fix: Switch to anhydrous conditions or MIDA boronates.

Scenario C: Direct C-H Arylation (Indazole + Aryl Halide)
  • Primary Failure Mode: Regioselectivity (N1 vs C3) or low conversion.[1]

  • The Fix: Switch to C3-selective catalytic systems (Ru or Pd/Cu).[1]

Part 2: Troubleshooting Modules

Module 1: The N-H Factor (Catalyst Poisoning)

Applicable to Scenario A

Q: My reaction turns black immediately, and I recover starting material. Why? A: If your indazole has a free N-H (N1 position), it is acidic (


).[1] Under basic coupling conditions, the deprotonated indazolyl anion acts as a ligand, binding irreversibly to the Pd center and forming an inactive "Pd-black" precipitate. Even if it doesn't precipitate, the N2 nitrogen can coordinate to Pd, arresting the cycle.

Solution: The "Protection First" Strategy While some specialized ligands (e.g., XPhos , SPhos ) can couple unprotected indazoles [1], the most reliable method is N1-protection.[1]

Protecting GroupStabilityRemovalRecommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)High .[1] Survives strong bases and high heat.[1]TBAF or acid.[2]Gold Standard for difficult couplings.[1]
THP (Tetrahydropyranyl)High .[1] Good thermal stability.Mild acid (HCl/MeOH).Excellent alternative to SEM.
Boc (tert-Butyloxycarbonyl)Low .[1] Often falls off at >80°C with base (e.g.,

).
TFA or heat.Risky . Use only with mild bases (

) or if in-situ deprotection is desired [2].[1]
Tosyl (Ts)Medium .[1] Can be cleaved by alkoxides.Base hydrolysis.[1]Good for crystallinity, but can undergo S-N cleavage.
Module 2: The Boron Instability (Protodeboronation)

Applicable to Scenario B

Q: I see the de-borylated indazole (starting material minus boron) in my LCMS. Why? A: Indazole-3-boronic acids are heteroaromatic boronic acids.[1] The C3-B bond is highly susceptible to base-catalyzed hydrolysis (protodeboronation), especially because the adjacent N2 nitrogen can stabilize the transition state for boron cleavage.

The Mechanism:


[1]

Solution Hierarchy:

  • Switch Polarity: If possible, always use 3-iodoindazole (electrophile) + Aryl Boronic Acid (nucleophile).[1] 3-iodoindazoles are stable; 3-boronylindazoles are not.[1]

  • Anhydrous Conditions: If you must use the indazole-boronate, eliminate water.[1] Use CsF or TMSOK (Potassium trimethylsilanolate) as the base in dry Dioxane or Toluene.[1]

  • MIDA Boronates: Use N-protected indazole-3-MIDA boronates. The MIDA ligand protects the boron atom from hydrolysis until it is slowly released in the reaction [3].

Module 3: Steric Hindrance (The Peri-Effect)

Applicable to All Scenarios[1]

Q: The reaction stalls at 50% conversion despite active catalyst. A: The C3 position is sterically crowded by the C4-hydrogen. Standard ligands like


 or dppf are often too bulky to facilitate the reductive elimination step effectively.[1]

Solution: Use Buchwald G3/G4 Precatalysts with dialkylbiaryl phosphine ligands.[1]

  • XPhos: Excellent for steric bulk.[1]

  • SPhos: High turnover for heteroaryl chlorides.[1]

  • RuPhos: Good for electron-rich partners.[1]

Part 3: Visualization & Logic Flow

Figure 1: Troubleshooting Logic Tree

IndazoleTroubleshooting Start Start: Low Yield at C3 CheckRole Is Indazole the Nucleophile or Electrophile? Start->CheckRole Electrophile Electrophile (3-Haloindazole) CheckRole->Electrophile Nucleophile Nucleophile (Indazole-3-Boronate) CheckRole->Nucleophile CheckNH Is N1 Protected? Electrophile->CheckNH Unprotected No (Free NH) CheckNH->Unprotected No Protected Yes (SEM/THP/Boc) CheckNH->Protected Yes ActionProtect Action: Protect with SEM OR use Pd-XPhos G3 Unprotected->ActionProtect ActionLigand Action: Switch to Buchwald G3/G4 Catalyst Protected->ActionLigand CheckDeboron LCMS shows De-borylated Product? Nucleophile->CheckDeboron YesDeboron Yes (Protodeboronation) CheckDeboron->YesDeboron Yes ActionAnhydrous Action: Use Anhydrous Cond. (Dioxane/CsF) or MIDA YesDeboron->ActionAnhydrous ActionReverse CRITICAL: Switch Polarity (Use 3-Iodo + Aryl-B) YesDeboron->ActionReverse

Caption: Decision tree for diagnosing low yields in 3-arylindazole couplings based on substrate role and failure mode.

Part 4: Validated Experimental Protocols

Protocol A: Robust Suzuki Coupling of 3-Iodoindazole (The "Gold Standard")

Use this for maximum reliability.

Reagents:

  • Substrate: 1-(SEM)-3-iodoindazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (5 mol%) OR Pd-XPhos G3 (2 mol%) for sterically demanding cases.

  • Base:

    
     (2.0 M aqueous, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

  • Temp: 90°C

Step-by-Step:

  • Protection (Pre-step): React 3-iodoindazole with SEM-Cl and NaH in THF (0°C to RT). Quench, extract, and purify.[4] Do not skip this.

  • Setup: In a microwave vial or Schlenk tube, combine SEM-protected indazole, boronic acid, and catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add degassed Dioxane and aqueous Base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1][4]

  • Deprotection (Post-step): Treat the isolated product with TBAF (in THF) or HCl (in MeOH) to remove the SEM group if the free NH is required.[1]

Protocol B: Direct C-H Arylation (The "Advanced" Route)

Use this to avoid pre-functionalization (halogenation).

Reagents:

  • Substrate: 1-Methylindazole (or other N-protected indazole)[1]

  • Coupling Partner: Aryl Bromide (1.5 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: 1,10-Phenanthroline (10 mol%) or

    
    [1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Additive: CuI (10 mol%) - Crucial for C3 selectivity over C7[1]

  • Solvent: DMA or DMF (Anhydrous)

  • Temp: 140°C

Key Insight: The addition of Copper (CuI) often promotes acidity at the C3 position via a cupration intermediate, improving regioselectivity against the C7 position [4].

Part 5: References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. URL:[1][Link] Context: Describes the use of XPhos/SPhos to couple unprotected indazoles, overcoming the poisoning effect.

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection sequence. Source: National Institutes of Health (PMC) / Tetrahedron Lett. URL:[Link] Context: Details the behavior of N-Boc protecting groups under microwave conditions (in-situ deprotection).

  • Protodeboronation of Heteroaromatic Boronic Acids. Source: Wikipedia / General Chemical Knowledge URL:[1][Link] Context: General mechanism for the instability of 2-pyridine and 3-indazole boronic acids.[1]

  • Direct C-3-Arylations of 1H-Indazoles. Source: ResearchGate / Eur. J. Org.[1] Chem. URL:[Link] Context: Validated protocol for direct C-H activation using Pd/Phenanthroline systems.[1]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. Source: RSC Advances URL:[5][Link] Context: Highlights the competing reactivity of C7 vs C3 and the importance of N-protection in directing selectivity.

Sources

Technical Support Center: Separation of 1-Methyl and 2-Methyl Indazole Isomers via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1-methyl and 2-methyl indazole positional isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust starting protocol for HPLC method development, all grounded in established scientific principles.

The separation of 1-methyl and 2-methyl indazole is a common challenge in synthetic chemistry and pharmaceutical development. These isomers often exhibit very similar physicochemical properties, making their resolution by high-performance liquid chromatography (HPLC) a non-trivial task. Success hinges on exploiting the subtle differences in their structure and polarity.

Understanding the Challenge: 1-Methyl vs. 2-Methyl Indazole

1-Methyl and 2-methyl indazole are positional isomers, differing only in the location of the methyl group on the nitrogen atom of the indazole ring. This seemingly minor difference has significant implications for their electronic distribution and, consequently, their chromatographic behavior.

A key differentiator is their dipole moment. The 2H-indazole tautomer, and by extension 2-methyl indazole, generally possesses a larger dipole moment than the 1H-indazole or its 1-methyl counterpart. This difference in polarity is the primary handle we can use to achieve separation. The goal of our HPLC method will be to select a stationary and mobile phase that maximizes the differential interaction with these two isomers.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing an HPLC method for the separation of 1-methyl and 2-methyl indazole.

Q1: Why am I seeing poor or no separation between my 1-methyl and 2-methyl indazole peaks on a standard C18 column?

A standard C18 column separates analytes primarily based on hydrophobicity. Since 1-methyl and 2-methyl indazole have the same molecular formula and very similar hydrophobicity, a C18 column often provides insufficient selectivity for baseline resolution. While you might see some separation, it's common for the peaks to be heavily co-eluted. To improve separation, you need a stationary phase that offers alternative separation mechanisms beyond simple hydrophobic interactions.

Q2: What type of HPLC column is best suited for separating these isomers?

For aromatic positional isomers like these, columns with stationary phases containing phenyl groups are often the best choice.[1][2] These columns, such as Phenyl-Hexyl or Biphenyl phases, can engage in π-π interactions with the aromatic rings of the indazole isomers.[2] The different electron densities of the two isomer rings will lead to differential π-π stacking, providing an additional mechanism for separation that can be more effective than hydrophobicity alone.

Q3: How does the choice of organic modifier in the mobile phase affect the separation?

The organic modifier (e.g., acetonitrile or methanol) plays a crucial role. Acetonitrile is a dipolar aprotic solvent, while methanol is a protic solvent capable of hydrogen bonding. The choice between them can significantly alter selectivity. For separations involving π-π interactions, methanol can sometimes be more effective than acetonitrile. It is recommended to screen both solvents during method development to determine which provides better resolution for your specific isomers.

Q4: Should I use a buffer in my mobile phase? What is the role of pH?

Indazoles are weakly basic. While not always necessary for separation, controlling the pH of the mobile phase with a buffer can improve peak shape and reproducibility. A slightly acidic mobile phase, often achieved by adding a small amount of formic acid or acetic acid (e.g., 0.1%), is a good starting point. This helps to ensure consistent ionization of the analytes and any free silanol groups on the silica support of the column, which can reduce peak tailing.

Q5: My peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like indazoles is often due to secondary interactions with acidic silanol groups on the column's stationary phase. Here are a few ways to address this:

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups.

  • Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of the silanol groups, reducing their interaction with the protonated basic analytes.

  • Use a mobile phase additive: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites. However, be aware that TEA is not compatible with mass spectrometry detectors.

  • Check for column contamination: If the tailing develops over time, your column may be contaminated. Flushing with a strong solvent may help.[3]

Recommended HPLC Protocol for Method Development

This protocol provides a robust starting point for the separation of 1-methyl and 2-methyl indazole. It is designed to be a foundation for further optimization.

Instrumentation and Consumables
  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: A column with an aromatic stationary phase is highly recommended.

    • Primary Recommendation: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).

    • Alternative: Biphenyl column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • (Alternative Solvent B for screening: Methanol with 0.1% Formic Acid)

  • Sample Diluent: 50:50 Acetonitrile:Water

Chromatographic Conditions
ParameterRecommended Starting Condition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
UV Detection 254 nm
Gradient Program See table below
Gradient Elution Program
Time (minutes)% Solvent A% Solvent B
0.07030
15.03070
15.17030
20.07030
Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases (A: H2O + 0.1% FA) (B: ACN + 0.1% FA) prep_sample Prepare Sample (~0.1 mg/mL in 50:50 ACN:H2O) prep_mp->prep_sample equilibrate Equilibrate Column (Initial Conditions, ~10 column volumes) prep_sample->equilibrate filter_sample Filter Sample (0.45 µm) inject Inject Sample (5 µL) equilibrate->inject run_gradient Run Gradient Program inject->run_gradient detect UV Detection at 254 nm run_gradient->detect integrate Integrate Peaks detect->integrate assess Assess Resolution (Rs) integrate->assess optimize Optimize if Rs < 1.5 assess->optimize

Caption: HPLC method development workflow for indazole isomer separation.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the separation of 1-methyl and 2-methyl indazole.

Issue 1: Poor Resolution (Rs < 1.5)

If the peaks are not baseline separated, consider the following adjustments in order of impact:

  • Change the Organic Modifier: If you started with acetonitrile, try methanol, and vice versa. The change in solvent properties can significantly alter the selectivity (α) of the separation.

  • Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in Solvent B over a longer time) will give the analytes more time to interact with the stationary phase, which can improve resolution. Try extending the gradient time from 15 minutes to 25 or 30 minutes.

  • Modify the Column Temperature: Lowering the temperature can sometimes increase selectivity, while increasing it can improve efficiency and decrease analysis time. Screen temperatures between 25 °C and 40 °C.

  • Try a Different Stationary Phase: If a Phenyl-Hexyl column is not providing adequate separation, a Biphenyl column may offer different selectivity due to its more rigid structure and enhanced π-π interaction capabilities.

Issue 2: Inconsistent Retention Times

Fluctuations in retention time can compromise the reliability of your method.

  • Check Mobile Phase Preparation: Ensure that the mobile phase is prepared accurately and consistently each time. Inaccurate buffer or acid concentration can lead to shifts in retention.

  • Ensure Proper Column Equilibration: Before the first injection of a sequence, and between injections with steep gradients, it's crucial to allow the column to fully equilibrate with the initial mobile phase conditions. A minimum of 10 column volumes is recommended.

  • Verify Pump Performance: Inconsistent flow rates from the HPLC pump can cause retention time drift. Check for leaks and ensure the pump is properly primed and degassed.

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Troubleshooting Logic Diagram

G cluster_resolution Poor Resolution (Rs < 1.5) cluster_tailing Peak Tailing (As > 1.2) cluster_retention Inconsistent Retention Time start Problem Observed res_start Peaks Co-eluting start->res_start Resolution Issue tail_start Asymmetric Peaks start->tail_start Peak Shape Issue ret_start Retention Time Drifting start->ret_start Reproducibility Issue res_step1 Change Organic Modifier (ACN <-> MeOH) res_start->res_step1 res_step2 Decrease Gradient Slope res_step1->res_step2 res_step3 Optimize Temperature res_step2->res_step3 res_step4 Try Biphenyl Column res_step3->res_step4 res_end Resolution Improved res_step4->res_end tail_step1 Ensure 0.1% Acid in Mobile Phase tail_start->tail_step1 tail_step2 Use a Modern, End-capped Column tail_step1->tail_step2 tail_step3 Check for Column Contamination tail_step2->tail_step3 tail_end Symmetric Peaks tail_step3->tail_end ret_step1 Ensure Proper Column Equilibration ret_start->ret_step1 ret_step2 Check Mobile Phase Preparation ret_step1->ret_step2 ret_step3 Verify Pump Performance ret_step2->ret_step3 ret_end Stable Retention ret_step3->ret_end

Caption: A logical flow for troubleshooting common HPLC separation issues.

References

  • Microsolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Microsolv Technology Corporation. [Link]

  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials, Inc. [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Agilent Technologies. [Link]

Sources

Resolving aggregation issues in indazole-based biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Operator: Senior Application Scientist Topic: Resolving Aggregation-Based Assay Interference in Indazole Scaffolds

Core Directive: The Indazole Aggregation Problem

Welcome. If you are here, you are likely observing inconsistent IC50 values, steep Hill slopes, or "bell-shaped" concentration-response curves in your indazole-based biochemical assays.

The Root Cause: Indazoles possess a planar, hydrophobic bicyclic core that is highly prone to


-

stacking
. In aqueous buffers, rather than precipitating out of solution, these molecules often self-assemble into colloidal aggregates (100–1000 nm diameter).[1] These colloids do not inhibit enzymes via specific binding pockets; instead, they adsorb and sequester enzyme molecules on their surface, leading to false-positive inhibition .[1][2]

This guide provides the diagnostic workflows and mitigation protocols required to distinguish true pharmacological inhibition from colloidal artifacts.

Module A: Diagnostic Workflows

How do I know if my inhibitor is an aggregator?

The most reliable method to confirm aggregation is the Detergent Sensitivity Test . True inhibitors bind 1:1 with the target and are generally unaffected by low concentrations of non-ionic detergents. Colloidal aggregates, however, are disrupted by detergents, abolishing their inhibitory effect.

Protocol A1: The Detergent Sensitivity Screen

Objective: Determine the Detergent Sensitivity Ratio (DSR) of your compound.

Reagents:

  • Assay Buffer: Standard buffer (e.g., HEPES/Tris)

  • Detergent: Freshly prepared Triton X-100 (molecular biology grade).

  • Enzyme & Substrate: As per your standard assay.

Step-by-Step Protocol:

  • Prepare Two Conditions:

    • Condition A (Low Detergent): Standard assay buffer (often contains 0.001% Tween-20 or no detergent).

    • Condition B (High Detergent): Supplement assay buffer with 0.01% to 0.1% (v/v) Triton X-100 .

  • Run Dose-Response: Perform an 8-point serial dilution of your indazole compound in both Condition A and Condition B.

  • Calculate IC50: Determine the IC50 for both conditions.

  • Calculate DSR:

    
    
    

Data Interpretation:

DSR ValueInterpretationAction
~ 1.0 True Inhibitor. Potency is unchanged by detergent.Proceed with SAR.[3][4]
> 3.0 Likely Aggregator. Detergent disrupted the colloid, revealing lower true potency.Flag compound. Confirm with DLS.
No Inhibition in B False Positive. The compound only inhibits as an aggregate.Discard or re-engineer scaffold.

Critical Note: Ensure the detergent concentration used is below the Critical Micelle Concentration (CMC) of the detergent in your specific buffer, but high enough to disrupt colloids. 0.01% Triton X-100 is the field standard [1].

Module B: Mechanistic Visualization

To understand why your data looks "noisy," you must visualize the physical state of the compound. Aggregation is not precipitation; it is a dynamic equilibrium.

IndazoleAggregation Monomer Indazole Monomer (Active Species) Stack Pi-Pi Stacking (Nucleation) Monomer->Stack High Conc. Low Solubility Colloid Colloidal Aggregate (100-500nm) Stack->Colloid Self-Assembly Colloid->Monomer + Detergent (Reversible) Sequestration Enzyme-Colloid Complex (Inhibited) Colloid->Sequestration Surface Binding Enzyme Free Enzyme Enzyme->Sequestration Adsorption

Figure 1: The Kinetic Pathway of Indazole Aggregation. Note that detergents (dashed blue line) reverse the colloid formation, releasing the enzyme and restoring activity.

Module C: Advanced Characterization (DLS)

I need physical proof for my publication/report.

If the DSR test is ambiguous, use Dynamic Light Scattering (DLS) to directly measure particle size.

Protocol C1: DLS Verification
  • Sample Prep: Prepare the indazole at 10µM, 30µM, and 100µM in the exact assay buffer (without enzyme).

  • Filtration: Filter buffers through a 0.22µm filter before adding the compound to remove dust (dust scatters light and ruins DLS).

  • Measurement:

    • Measure scattering intensity (count rate).[5]

    • Measure autocorrelation function.

  • Thresholds:

    • Monomeric solution: Scattering intensity is low (comparable to solvent baseline).

    • Aggregated solution: Scattering intensity increases by orders of magnitude (e.g., >100,000 counts/sec) with a particle radius (

      
      ) typically between 50–500 nm [2].
      

Module D: Mitigation & Optimization

How do I fix the assay so I can screen these compounds?

If you must work with these scaffolds, you need to optimize the assay conditions to suppress aggregation while maintaining enzyme stability.

Protocol D1: The "Clean Screen" Formulation

Modify your assay buffer with the following additives. Test them sequentially.

AdditiveConcentrationMechanism
Triton X-100 0.01% - 0.1%Disrupts hydrophobic colloid surface.
CHAPS 0.05% - 1%Zwitterionic detergent; often gentler on kinases than Triton.
BSA (Bovine Serum Albumin) 0.1 mg/mL"Crowding agent." BSA coats the colloid surface, preventing enzyme adsorption [3].
DMSO < 5%Keep DMSO consistent. Fluctuations in DMSO can shift the Critical Aggregation Concentration (CAC).
Protocol D2: The Enzyme Concentration Test

Aggregators act by sequestering enzyme. Therefore, the inhibition is dependent on the ratio of [Enzyme]:[Colloid].

  • Run the IC50 assay at 1 nM enzyme.

  • Run the IC50 assay at 10 nM enzyme.

  • Result: If the IC50 shifts significantly (e.g., 10-fold shift), the inhibition is likely stoichiometric (artifactual) rather than thermodynamic (true binding).

Frequently Asked Questions (FAQ)

Q: My indazole precipitates when I add it to the buffer. Is this aggregation? A: No, that is insolubility. Aggregation is distinct from precipitation. Aggregates form stable colloidal suspensions that may look clear to the naked eye but scatter light in DLS. Precipitates fall out of solution and are usually visible as turbidity. Both are bad, but they are different physical states.

Q: Why do I see "Bell-Shaped" curves? A: At low concentrations, the compound is monomeric and inactive. As concentration increases, it crosses the Critical Aggregation Concentration (CAC) , forms colloids, and inhibits the enzyme (the peak). At very high concentrations, the colloids may flocculate and precipitate, losing surface area and reducing inhibition, causing the curve to drop again.

Q: Can I just spin the samples down? A: Yes. The Centrifugation Test is a quick diagnostic. Spin your compound solution at high speed (e.g., 10,000 x g for 10 min) before adding the enzyme. If the inhibitory activity remains in the supernatant, it is likely a true inhibitor. If the activity pellets out, it was an aggregate.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[6] Nature Protocols, 1(2), 550–553.[6]

  • Irwin, J. J., et al. (2015). An Aggregation Advisor for Ligand Discovery.[3][7] Journal of Medicinal Chemistry, 58(17), 7076–7087.[7]

  • Auld, D. S., et al. (2017). Assay Interference by Aggregation.[4][8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4][8]

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.

Sources

Validation & Comparative

Optimizing Metabolic Blockade: Validation of Indazole Scaffolds Targeting Hexokinase II (HK2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Indazoles

In the development of glycolytic inhibitors for oncology, Hexokinase II (HK2) remains a high-value target due to its pivotal role in the Warburg effect. While glucose mimetics like 2-Deoxyglucose (2-DG) have served as gold-standard probes, their clinical utility is limited by poor pharmacokinetics (PK) and systemic toxicity (hypoglycemia-like symptoms).

This guide validates the Indazole scaffold (exemplified by Lonidamine and its next-generation analogs) as a superior alternative. Unlike 2-DG, which acts as a competitive inhibitor at the catalytic site, Indazole-3-carboxylic acid derivatives function primarily as allosteric modulators or mitochondrial disruptors . They detach HK2 from the Voltage-Dependent Anion Channel (VDAC), decoupling glycolysis from oxidative phosphorylation. This mechanism offers higher tumor selectivity and reduced systemic toxicity.

Comparative Analysis: Indazoles vs. Classical Inhibitors

The following table contrasts the Indazole scaffold against established HK2 inhibitors. Data ranges are synthesized from comparative biochemical assays and metabolic flux studies.

Table 1: Performance Matrix of HK2 Inhibitors
FeatureIndazole Scaffold (e.g., Lonidamine, Adjudin)2-Deoxyglucose (2-DG)3-Bromopyruvate (3-BP)
Mechanism Allosteric/Disruptive: Inhibits HK2-VDAC binding; affects mitochondrial membrane potential.Competitive: Competes with glucose for the catalytic active site.Alkylating Agent: Covalently modifies HK2 residues (Cys); highly reactive.
Binding Site Mitochondrial Outer Membrane (MOM) interface / Allosteric pocket.Catalytic Active Site (ATP/Glucose pocket).Non-specific Cysteine residues.
Selectivity High: Preferentially targets cancer cells with high mitochondrial HK2 load.Low: Affects all glucose-utilizing tissues (brain, heart).Low: High off-target reactivity.
IC50 (Enzymatic) 50 – 300 µM (Moderate)*1 – 5 mM (Low potency)10 – 50 µM (High potency, high toxicity)
Toxicity Profile Myalgia, liver toxicity (dose-dependent).Hypoglycemia, cardiac toxicity.Severe systemic toxicity; narrow therapeutic index.
Metabolic Impact Dual inhibition: Glycolysis + OXPHOS (Complex II).Glycolysis only.[1][2]Catastrophic metabolic collapse.

*Note: Next-generation indazole-3-carboxamides are currently being optimized to lower IC50 values into the nanomolar range.

Mechanism of Action: The "Mitochondrial Detachment" Strategy

The therapeutic advantage of the indazole scaffold lies in its ability to disrupt the HK2-VDAC complex . In cancer cells, HK2 binds to VDAC on the mitochondria to access ATP directly from oxidative phosphorylation.

Diagram 1: Indazole vs. 2-DG Mechanism

This diagram illustrates the spatial difference between competitive inhibition (2-DG) and the mitochondrial detachment mechanism of Indazoles.

HK2_Mechanism Mitochondria Mitochondria (MOM) VDAC VDAC Channel (ATP Export) Mitochondria->VDAC Hosts HK2 Hexokinase II (HK2) VDAC->HK2 Anchors & Supplies ATP Glucose Glucose HK2->Glucose Phosphorylates G6P G6P (Glycolysis Entry) Glucose->G6P Indazole Indazole Scaffold (Lonidamine) Indazole->VDAC Disrupts Interaction Indazole->HK2 Allosteric Inhibition TwoDG 2-Deoxyglucose (2-DG) TwoDG->HK2 Competes at Active Site

Caption: Indazoles (Blue) decouple HK2 from VDAC, depriving it of mitochondrial ATP, whereas 2-DG (Grey) competitively blocks the active site.

Validation Protocols: Step-by-Step

To validate a new indazole derivative, you must prove both enzymatic inhibition and specific metabolic disruption.

Protocol A: G6PDH-Coupled Enzymatic Assay (In Vitro)

Purpose: Determine the IC50 of the compound against purified HK2. This assay couples HK2 activity to Glucose-6-Phosphate Dehydrogenase (G6PDH), producing NADPH which is measurable at 340 nm.[3]

Reagents:

  • Assay Buffer: 50 mM Triethanolamine (pH 7.6), 10 mM MgCl2.

  • Substrates: 100 mM Glucose, 10 mM ATP.

  • Coupling System: 0.5 U/mL G6PDH, 1 mM NADP+.

  • Enzyme: Recombinant Human HK2 (0.1 U/mL).

Workflow:

  • Preparation: Dissolve Indazole derivatives in DMSO (Final DMSO < 1%).

  • Incubation: Mix HK2 enzyme with the test compound in Assay Buffer for 10 minutes at 25°C.

  • Initiation: Add the "Start Mix" (Glucose, ATP, NADP+, G6PDH).

  • Measurement: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes.

  • Calculation:

    
    
    (Where 6.22 is the extinction coefficient of NADPH).
    

Validation Check: If the compound inhibits G6PDH (the coupling enzyme), you will get a false positive. Always run a control with G6P as the substrate (bypassing HK2) to ensure G6PDH is not inhibited.

Protocol B: Seahorse XF Glycolysis Stress Test (Cellular)

Purpose: Confirm that the compound inhibits glycolysis in live cells, rather than just in a tube.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa or A549) in XF96 plates (24 hours prior).

  • Media Switch: Wash cells and replace with unbuffered XF Base Medium (0 mM Glucose).

  • Injection Strategy:

    • Port A:Glucose (10 mM) – Stimulates glycolysis (ECAR spike).

    • Port B:Test Indazole Compound – Should cause immediate drop in ECAR if effective.

    • Port C:Oligomycin – Maximizes glycolytic capacity (check for reserve).[4]

    • Port D:2-DG (50 mM) – Positive control to shut down all glycolysis.

  • Data Analysis: Calculate the Glycolytic Rate (Post-Glucose minus Post-Compound). A potent Indazole should mimic the ECAR drop seen with 2-DG but typically with slower kinetics due to the allosteric mechanism.

Diagram 2: Validation Workflow

The logical flow from chemical synthesis to biological validation.

Validation_Flow cluster_InVitro Biochemical Validation cluster_Cellular Cellular Validation Synthesis Indazole Synthesis (SAR Optimization) Enzymatic Coupled Assay (G6PDH) Synthesis->Enzymatic Specificity G6PDH Control (Rule out artifacts) Enzymatic->Specificity Verify Seahorse Seahorse XF (ECAR Analysis) Specificity->Seahorse If Valid Viability Viability Assay (Mitochondrial Tox) Seahorse->Viability Decision Lead Candidate? Viability->Decision

Caption: A self-validating workflow ensuring enzymatic hits translate to cellular metabolic blockade.

References

  • Pedersen, P. L., et al. (2002). "Mitochondrial bound type II hexokinase: a key player in the growth and survival of many cancers and an ideal target for therapy." Biochimica et Biophysica Acta (BBA).

  • Nath, K., et al. (2016). "Mechanism of Antineoplastic Activity of Lonidamine." Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.

  • Agilent Technologies. (2021). "Seahorse XF Glycolysis Stress Test Kit User Guide." Agilent Technologies.[1]

  • Zhang, W., et al. (2019). "Structure-Based Design of Potent Indazole-Based Inhibitors." Journal of Medicinal Chemistry. (Generalized reference for Indazole SAR).

  • Bio-Protocol. (2020). "A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics." Bio-Protocol.

Sources

Comparative Potency Guide: N1-Methyl vs. N1-Benzyl Indazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the comparative potency, structure-activity relationships (SAR), and synthetic protocols for N1-methyl versus N1-benzyl indazole analogs. It is designed for researchers optimizing indazole scaffolds for medicinal chemistry applications.[1]

Executive Summary: The "Tale of Two Tails"

In the optimization of the indazole scaffold, the N1-substituent acts as a critical "tail" that dictates both the physicochemical properties and the binding mode of the ligand.

  • N1-Methyl: A "silent" steric cap. It prevents hydrogen bond donation at N1, increases metabolic stability relative to the free amine, and maintains a compact profile suitable for tight ATP-binding pockets (e.g., kinase hinge regions).

  • N1-Benzyl: A "functional" anchor. It introduces significant lipophilicity (increasing LogP by ~2.0) and enables

    
    -
    
    
    
    stacking or cation-
    
    
    interactions. This is often the potency driver for GPCR targets (e.g., Cannabinoid receptors) and allosteric enzyme pockets.

Mechanistic Comparison & Potency Data[1][2]

Case Study A: GPCR Agonism (Cannabinoid CB1 Receptors)

In the realm of synthetic cannabinoids (SCs), the N1-substituent is the primary driver of affinity. The hydrophobic tunnel of the CB1 receptor requires a substituent with significant steric bulk and lipophilicity (chain length 4-7 carbons or an aromatic ring).

Comparative Data: | Analog Type | Substituent (R) | CB1


 (nM) | Potency Status | Mechanism of Action |
| :--- | :--- | :--- | :--- | :--- |
| N1-Methyl  | 

| > 10,000 | Inactive | Fails to occupy the hydrophobic "toggle switch" pocket of CB1. | | N1-Pentyl |

| ~ 1.0 - 10.0 | High | Ideal hydrophobic length (e.g., AB-PINACA). | | N1-Benzyl |

| 0.1 - 1.0 | Ultra-High | Engages in

-stacking with Phe200/Phe268 residues (e.g., AB-FUBINACA). |

Key Insight: For CB1 agonists, replacing an N1-benzyl group with an N1-methyl group typically results in a complete loss of potency (>1000-fold reduction). The benzyl group is not just a spacer; it is a pharmacophore essential for binding.

Case Study B: Kinase Inhibition (VEGFR-2 / Tubulin)

In kinase inhibitors, the indazole core often binds to the hinge region.[2] Here, the N1-substituent faces the solvent front or a back-pocket.

  • N1-Methyl: Often preferred when the back-pocket is small or when solubility is a concern. It reduces the entropic penalty of binding by locking the tautomer.

  • N1-Benzyl: Used to access specific hydrophobic pockets adjacent to the ATP site. For example, in Tubulin polymerization inhibitors , N1-benzyl indazoles have shown superior potency by mimicking the binding mode of combretastatin A-4.

Comparative Data (Tubulin Inhibition): | Compound Class | N1-Substituent |


 (MCF-7 Cells) | Activity Profile |
| :--- | :--- | :--- | :--- |
| Indazole-3-carboxamide  | Methyl | > 50 

M | Low | Lacks reach into the hydrophobic colchicine site. | | Indazole-3-carboxamide | Benzyl | 0.046

M
| High | The benzyl ring occupies the hydrophobic pocket, critical for tubulin disruption. |

Decision Logic: Selecting the Right Analog

The choice between Methyl and Benzyl should be driven by the structural constraints of the target pocket.

SAR_Decision_Tree Start Target Pocket Analysis PocketType Is the binding site Hydrophobic or Sterically Constrained? Start->PocketType Hydrophobic Hydrophobic / Allosteric (e.g., GPCR, Tubulin) PocketType->Hydrophobic Large/Lipophilic Constrained Sterically Constrained / ATP Site (e.g., Kinase Hinge) PocketType->Constrained Small/Polar SelectBenzyl Select N1-Benzyl (Maximize Pi-Stacking) Hydrophobic->SelectBenzyl SelectMethyl Select N1-Methyl (Minimize Steric Clash) Constrained->SelectMethyl

Figure 1: SAR Decision Tree for N1-Indazole Substitution.

Experimental Protocols

Protocol A: Regioselective Synthesis (N1 vs. N2)

Indazoles are ambident nucleophiles. Controlling N1 vs. N2 alkylation is the primary synthetic challenge. N1-alkylation is thermodynamically favored, while N2 is often kinetically favored or influenced by chelation.

Objective: Selective N1-alkylation of 1H-indazole-3-carboxylate.

Reagents:

  • Substrate: Methyl 1H-indazole-3-carboxylate (1.0 equiv)[3]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Methyl Iodide (for Methyl) or Benzyl Bromide (for Benzyl) (1.2 equiv)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the indazole substrate and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then warm to Room Temperature (RT) for 30 minutes. Observation: Evolution of

    
     gas indicates anion formation.
    
  • Alkylation: Cool back to 0°C. Add the electrophile (MeI or BnBr) dropwise.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (N1 product is typically less polar than N2).

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3] Wash with brine, dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: Under these conditions (NaH/THF), N1 selectivity is typically >95% . Using

      
       in DMF often leads to significant N2 mixtures.[3]
      

Synthesis_Workflow Indazole 1H-Indazole Precursor Base Base Choice Indazole->Base NaH_THF NaH / THF (Thermodynamic) Base->NaH_THF Cs2CO3_DMF Cs2CO3 / DMF (Kinetic/Chelation) Base->Cs2CO3_DMF N1_Product N1-Alkyl (Major >95%) NaH_THF->N1_Product Mixture Mixture (N1 + N2) Cs2CO3_DMF->Mixture

Figure 2: Regioselectivity workflow for Indazole Alkylation.[3]

Protocol B: In Vitro Potency Validation (Fluorescence Polarization)

To validate the potency difference, use a standard Fluorescence Polarization (FP) assay (e.g., for Kinase or Receptor binding).

  • Reagents: Target protein (e.g., VEGFR2), Fluorescent Tracer, Assay Buffer (HEPES, Brij-35).

  • Serial Dilution: Prepare 10-point dose-response curves for N1-Methyl and N1-Benzyl analogs (Start at 10

    
    M, 3-fold dilutions).
    
  • Incubation: Mix Protein + Tracer + Compound. Incubate for 60 mins at RT.

  • Read: Measure FP (mP units) on a plate reader (Excitation/Emission specific to tracer).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience. Link

  • Buchler, I. P., et al. (2009). "Indazole Derivatives as Potent and Selective Inhibitors of VEGFR-2." Journal of Medicinal Chemistry. Link

  • Keeting, J. A., et al. (2024).[4] "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering. Link

  • Kamal, A., et al. (2014).[5] "Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Wiley, J. L., et al. (2015). "AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids."[6][7][8] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Western Blot Markers for Apoptosis Induced by Indazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole-Apoptosis Validation Challenge

Indazole derivatives represent a privileged scaffold in medicinal chemistry, widely utilized as kinase inhibitors (e.g., VEGFR, Aurora kinase) and tubulin polymerization inhibitors. Unlike non-specific cytotoxic agents, indazole derivatives typically trigger programmed cell death via the intrinsic (mitochondrial) pathway , characterized by the dysregulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.

For drug development professionals, the challenge lies not in inducing cell death, but in mechanistically validating it. A common failure mode in preclinical screening is relying solely on viability assays (MTT/CCK-8), which cannot distinguish between apoptosis, necrosis, or cytostasis.

This guide objectively compares Western blot markers to establish a robust, self-validating protocol for confirming indazole-mediated apoptosis.

Strategic Marker Selection: A Comparative Analysis

To prove indazole efficacy, you must demonstrate a "chain of custody" for the death signal: from the mitochondrion to the nucleus. We categorize markers into Executioners (proof of death) and Regulators (proof of mechanism).

Table 1: Comparative Utility of Apoptotic Markers for Indazole Studies
Marker CategoryTarget ProteinMolecular Weight (kDa)Detection Target (Fragment)Sensitivity RatingSpecificity to IndazolesExperimental Role
Primary Executioner Caspase-3 35 (Pro) / 17, 19 (Clv)Cleaved p17/p19 [1][2][3] ★★★★☆HighThe Gold Standard. Confirms commitment to apoptosis.
Cumulative Executioner PARP-1 116 (Full) / 89 (Clv)Cleaved 89 kDa ★★★★★HighBest for Late Stage. More stable than Caspase-3; accumulates over time.
Upstream Regulator Bcl-2 26Full Length★★★☆☆MediumMechanism Check. Downregulation indicates loss of survival signaling.
Upstream Regulator Bax 20Full Length★★★☆☆MediumMechanism Check. Upregulation/Translocation confirms mitochondrial stress.
Initiator Caspase-9 47 (Pro) / 35, 37 (Clv)Cleaved p35/p37★★★☆☆High (Intrinsic)Pathway Differentiator. Distinguishes mitochondrial vs. receptor-mediated death.
In-Depth Technical Insight: Caspase-3 vs. PARP

While Cleaved Caspase-3 is the most cited marker, it is transient. In indazole treatment time-course experiments (e.g., 24h vs 48h), the p17 fragment can degrade if the harvest is too late.

  • Recommendation: Always pair Caspase-3 with Cleaved PARP . PARP cleavage is a downstream event where the 89 kDa fragment accumulates and remains stable longer, providing a "historical record" of caspase activity even if the protease itself has been degraded [1, 2].

The Critical Metric: The Bax/Bcl-2 Ratio

Indazole derivatives often function by inhibiting survival kinases (like Akt or VEGFR), which normally keep pro-apoptotic proteins in check.

  • The Signal: You should not look for absolute changes in isolation. The Bax/Bcl-2 ratio is the definitive determinant of mitochondrial membrane permeabilization (MOMP). A successful indazole candidate will significantly increase this ratio, typically by downregulating Bcl-2 while simultaneously stabilizing or upregulating Bax [3, 4].

Mechanistic Visualization

The following diagram illustrates the specific signaling cascade activated by indazole derivatives, highlighting the precise points where Western blot markers must be assessed.

IndazoleApoptosis cluster_markers Key Western Blot Checkpoints Indazole Indazole Derivative (Treatment) Target Target Inhibition (VEGFR, Tubulin, Aurora) Indazole->Target Inhibits Bcl2 Bcl-2 (Downregulation) Target->Bcl2 Suppresses Bax Bax (Translocation/Upregulation) Target->Bax Activates Mito Mitochondrial Dysfunction (MOMP) Bcl2->Mito Blocks (Loss of Inhibition) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Cleavage (Initiator) CytoC->Casp9 Apoptosome Casp3 Caspase-3 Cleavage (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Cleaves Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis PARP->Apoptosis

Figure 1: The Intrinsic Apoptotic Pathway engaged by Indazole derivatives. Key Western blot targets are highlighted in Green (Regulators) and Red (Executioners).

Optimized Experimental Protocol

Standard Western blot protocols often fail with apoptotic cells because dying cells detach and float. This protocol ensures the capture of the entire protein population.

Phase 1: Sample Preparation (Crucial Step)

The "Floating Cell" Trap: Indazole-treated cells often detach early.

  • Harvesting: Do NOT aspirate the media directly. Collect the culture media (containing floating/dying cells) into a 15mL tube.

  • Washing: Wash the adherent cells with PBS, and add this PBS to the same 15mL tube.

  • Trypsinization: Trypsinize remaining adherent cells and add to the tube.

  • Pelleting: Centrifuge the combined population. Failure to include the floating fraction will result in a false negative for apoptosis markers.

Phase 2: Lysis & Protein Extraction

Apoptotic proteins (Cytochrome c, Bax) translocate between compartments. A strong detergent is required to solubilize mitochondrial membranes.

  • Buffer: Modified RIPA Buffer (50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS).

  • Additives: Protease Inhibitor Cocktail (essential to prevent degradation of the specific cleaved fragments you are trying to detect) + Phosphatase Inhibitors (if checking upstream kinase inhibition).

Phase 3: The Blotting Workflow

This workflow is designed to maximize the detection of the specific cleavage fragments (17kDa and 89kDa) which can be easily missed if the gel runs too fast.

WB_Workflow Sample Total Cell Lysate (Floaters + Adherents) Gel SDS-PAGE (10-12% Acrylamide) Sample->Gel 30-50µg Load Transfer PVDF Membrane (0.2 µm pore size) Gel->Transfer Wet Transfer Block Blocking (5% BSA or Milk) Transfer->Block Primary Primary Ab Incubation (O/N @ 4°C) Block->Primary Specificity Key Detect ECL Detection (High Sensitivity) Primary->Detect

Figure 2: Optimized Western Blot Workflow for Apoptosis Detection. Note the use of 0.2 µm PVDF to retain small Caspase-3 fragments.

Technical Note on Pore Size: The cleaved Caspase-3 fragment is small (~17-19 kDa). Use a 0.2 µm PVDF membrane instead of the standard 0.45 µm to prevent the fragment from passing through the membrane during transfer [5].

Troubleshooting & Validation

Problem: I see a decrease in Pro-Caspase 3, but no Cleaved band.

  • Cause: The cleavage event may have happened earlier, and the fragment has degraded, or the antibody does not recognize the specific cleaved epitope.

  • Solution: Check PARP .[1][2] If PARP is cleaved (89 kDa band present), apoptosis occurred.[2] Alternatively, perform a time-course experiment with earlier time points (e.g., 6h, 12h) [1].

Problem: High background on the Cleaved Caspase-3 blot.

  • Cause: Many "Cleaved Caspase-3" antibodies are polyclonal and can cross-react with the full-length protein if the blocking is insufficient.

  • Solution: Use a Rabbit Monoclonal Antibody (mAb) specific for the Asp175 cleavage site. Dilute primary antibody in 5% BSA (not milk) to reduce non-specific binding.

References

  • Gao, P., et al. (2021).[4] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Mishra, M., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology. Retrieved from [Link]

Sources

Benchmarking Metabolic Stability of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole carboxylic acids represent a "privileged but perilous" scaffold in medicinal chemistry. While the carboxylic acid moiety (


) imparts necessary solubility and target engagement (often mimicking phosphate groups or interacting with arginine residues), it introduces a specific metabolic liability: Acyl Glucuronidation (AG) .

Standard high-throughput microsomal stability assays often fail to capture this clearance route because they lack the necessary Phase II cofactors. This guide outlines a modified benchmarking protocol to accurately assess the metabolic stability of indazole carboxylic acids, comparing them against bioisosteres and structural analogs.

The Metabolic Challenge: The "Blind Spot"

In standard drug discovery, metabolic stability is often screened using liver microsomes fortified only with NADPH (to fuel CYP450 enzymes). For indazole carboxylic acids, this creates a false sense of security.

  • The Indazole Ring: Unlike indoles, which are electron-rich and prone to rapid CYP-mediated oxidation (forming unstable epoxides or indoxyls), the indazole ring is relatively resistant to Phase I oxidative metabolism due to the deactivating nature of the pyridine-like nitrogen (

    
    ).
    
  • The Carboxylic Acid: The primary clearance route is often UGT-mediated conjugation to form 1-

    
    -O-acyl glucuronides.
    
  • The Risk: If your assay lacks UDPGA (the glucuronide donor) and Alamethicin (to permeabilize the microsomal membrane), you will observe artificially low clearance (

    
    ), only to fail later in hepatocyte or in vivo PK studies.
    
Diagram 1: Metabolic Divergence of Indazole Carboxylic Acids

The following diagram illustrates the critical branching of metabolic fate that must be captured in your assay design.

MetabolicFate Compound Indazole-COOH (Parent) CYP CYP450 Enzymes (NADPH Dependent) Compound->CYP Minor Route UGT UGT Enzymes (UDPGA Dependent) Compound->UGT Major Route (Critical Liability) Hydroxyl Hydroxylated Metabolite (Generally Stable) CYP->Hydroxyl AcylGluc 1-beta-O-Acyl Glucuronide (Unstable/Reactive) UGT->AcylGluc Rearrange Acyl Migration (2/3/4-O-isomers) AcylGluc->Rearrange Instability Excretion Renal/Biliary Elimination AcylGluc->Excretion Safe Clearance Adduct Covalent Protein Binding (Immune Toxicity Risk) Rearrange->Adduct Nucleophilic Attack

Figure 1: Metabolic fate of indazole carboxylic acids. Note that the "Red" pathway (Glucuronidation) requires specific assay conditions often missed in Phase I screens.

Comparative Analysis: Indazoles vs. Alternatives

When benchmarking, it is crucial to compare the indazole scaffold against common alternatives to justify its inclusion in the SAR (Structure-Activity Relationship).

Table 1: Stability & Liability Comparison
ScaffoldPhase I Stability (CYP)Phase II Liability (UGT)Primary Metabolic Risk
Indazole-3-COOH High (Resistant to oxidation)High (Acyl Glucuronidation)Formation of reactive acyl glucuronides; potential for idiosyncratic toxicity.
Indole-3-COOH Low (Prone to 2,3-epoxidation)ModerateRapid Phase I clearance; ring opening (isatin formation).
Indazole-Tetrazole HighModerate (N-Glucuronidation)N-glucuronides are generally stable and non-reactive (safer bioisostere).
Indazole-Amide HighLowHydrolysis by amidases (slow); generally metabolically stable.

Expert Insight: If your Indazole-COOH shows high clearance, do not assume it is CYP-mediated. Run the "Glucuronidation Check" (Protocol B below). If AG formation is high, consider switching to a Tetrazole bioisostere, which mimics the pKa and geometry of the acid but forms a non-reactive N-glucuronide.

Experimental Protocols

To generate valid data, you must use a "Self-Validating" system. This means every assay plate must include positive controls for both CYP activity (e.g., Diclofenac) and UGT activity (e.g., Zomepirac or Diclofenac + UDPGA).

Protocol A: The "Holistic" Microsomal Stability Assay

Standard Phase I assays are insufficient. Use this modified protocol.

Materials:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor A: NADPH Regenerating System (for CYP).

  • Cofactor B: UDPGA (Uridine 5'-diphospho-glucuronic acid) (for UGT).

  • Permeabilizer: Alamethicin (pore-forming peptide). Critical: UGT enzymes are luminal; UDPGA cannot enter the microsome without this.

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final), Alamethicin (25 µg/mg protein), and Buffer (100 mM Phosphate, pH 7.4) on ice for 15 mins. Why? To allow pores to form.

  • Substrate Addition: Add Test Compound (1 µM final, <0.1% DMSO). Warm to 37°C.

  • Initiation: Add BOTH NADPH (1 mM) and UDPGA (2 mM).

  • Sampling: Aliquot at

    
     min into ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion.

Protocol B: Reactive Metabolite Trapping (GSH)

Use this if Protocol A shows high clearance to check for toxicity risks.

  • Incubation: Same as Protocol A, but add Glutathione (GSH) at 5 mM.

  • Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid loss from GSH adduct) or precursor ion scanning.

  • Interpretation: Detection of [M + GSH] adducts indicates the formation of a reactive intermediate (likely the acyl glucuronide rearranging and reacting).

Diagram 2: Decision Tree for Assay Selection

AssaySelection Start Start: Indazole-COOH Analog StdAssay Std Microsomal Assay (NADPH Only) Start->StdAssay Result1 Is Clearance High? StdAssay->Result1 Yes Yes Result1->Yes Oxidative Liability No No Result1->No Check Phase II FalseStable Suspect False Stability (UGT Missed) HolisticAssay Run Holistic Assay (+UDPGA +Alamethicin) FalseStable->HolisticAssay Calc Calculate CL_int (Phase I + II) HolisticAssay->Calc Trapping Run GSH Trapping Calc->Trapping If CL_int is High No->FalseStable

Figure 2: Logical flow for selecting the correct stability assay to avoid false negatives.

Data Interpretation & Calculation

Do not rely on Half-life (


) alone. Calculate Intrinsic Clearance (

)
to scale to in vivo predictions.

Formula:



Where:

  • 
    : Slope of 
    
    
    
    vs time.
  • 
    : Incubation volume (
    
    
    
    ).
  • 
    : Amount of microsomal protein in incubation (
    
    
    
    ).

Benchmarking Criteria (Human Liver Microsomes):

  • Low Stability:

    
     (Likely high first-pass effect).
    
  • Moderate Stability:

    
    .
    
  • High Stability:

    
    .
    

Note: For Indazole Carboxylic Acids, a


 in the presence of UDPGA (but 

without it) confirms Acyl Glucuronidation is the driver.

References

  • Mechanism of Acyl Glucuronidation

    • Title: Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation.[1][2]

    • Source: Drug Metabolism and Disposition (2020).[1]

    • URL:[Link]

  • Microsomal Assay Protocols (Phase I & II)

    • Title: Microsomal Stability Assay Protocol (Cyprotex/Evotec).
    • Source: Cyprotex ADME-Tox Solutions.
    • URL:[Link]

  • Bioisosteres in Drug Design

    • Title: Bioisosteres for Carboxylic Acids: From Ionized Isosteres to Novel Unionized Replacements.
    • Source: Bioorganic & Medicinal Chemistry (2024).[3][4][5]

    • URL:[Link]

  • Indazole Energetics & Stability

    • Title: Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid...).[6]

    • Source: The Journal of Chemical Thermodynamics.
    • URL:[Link]

Sources

Comparative ADME/Tox Profiling of Novel 4-(1-methyl-1H-indazol-3-yl)benzoic Acid Analogs for Optimized Drug Candidacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount.[1][2] This proactive approach, often termed "front-loading," allows for the timely identification and mitigation of potential liabilities, thereby reducing late-stage attrition and accelerating the development of safe and effective therapeutics.[2] This guide provides a comparative analysis of the in vitro ADME/Tox properties of a series of proprietary 4-(1-methyl-1H-indazol-3-yl)benzoic acid analogs (designated as IMA-01, IMA-02, and IMA-03) against a reference compound.

The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. However, subtle structural modifications can profoundly impact their ADME/Tox characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of key assays crucial for candidate selection and optimization. We will delve into metabolic stability, cytochrome P450 (CYP450) inhibition, cardiovascular safety, intestinal permeability, and cytotoxicity, presenting a holistic view of the drug-like properties of these novel analogs.

Key ADME/Tox Parameters: A Comparative Analysis

A suite of in vitro assays was conducted to evaluate the ADME/Tox profiles of the IMA series. The following sections summarize the experimental findings, with detailed protocols provided for reproducibility.

Metabolic Stability in Human Plasma

The stability of a drug in plasma is a critical determinant of its in vivo half-life and, consequently, its dosing regimen.[3] Compounds susceptible to rapid degradation by plasma enzymes, such as esterases and amidases, often exhibit poor pharmacokinetic profiles.[4] The metabolic stability of the IMA analogs was assessed by incubation in human plasma at 37°C over two hours.

Table 1: Human Plasma Stability of IMA Analogs

CompoundHalf-life (t½, min)% Remaining at 120 min
Reference 11545.8
IMA-01 >12092.3
IMA-02 8839.1
IMA-03 >12089.5

The data reveals that IMA-01 and IMA-03 exhibit superior plasma stability compared to the reference compound, with minimal degradation observed over the incubation period. In contrast, IMA-02 demonstrates lower stability, suggesting a potential structural liability.

Cytochrome P450 (CYP450) Inhibition

CYP450 enzymes are the primary drivers of drug metabolism in the liver.[5] Inhibition of these enzymes by a new chemical entity can lead to clinically significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations and potential toxicity of co-administered medications.[5][6] The inhibitory potential of the IMA analogs was evaluated against five major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Table 2: CYP450 Inhibition Profile (IC₅₀, µM) of IMA Analogs

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Reference 15.8>5022.58.912.3
IMA-01 >50>50>5045.1>50
IMA-02 5.2>5011.72.14.8
IMA-03 >50>5048.2>50>50

IMA-01 and IMA-03 display a significantly improved CYP450 inhibition profile over the reference compound, with IC₅₀ values largely outside the range of clinical concern (>10 µM is often considered a low risk). IMA-02, however, shows potent inhibition of CYP1A2, CYP2D6, and CYP3A4, flagging a high risk for potential DDIs.

Cardiotoxicity: hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a crucial role in cardiac repolarization.[7][8] Inhibition of this channel can lead to QT interval prolongation, a risk factor for life-threatening arrhythmias.[7] Therefore, early assessment of hERG liability is a critical safety screen in drug discovery.

Table 3: hERG Inhibition (IC₅₀, µM) of IMA Analogs

CompoundhERG IC₅₀ (µM)
Reference 8.1
IMA-01 >30
IMA-02 2.5
IMA-03 25.7

Consistent with the favorable safety profile observed in other assays, IMA-01 demonstrates a negligible risk of hERG inhibition. IMA-03 also shows a significantly reduced potential for cardiotoxicity compared to the reference compound. Conversely, IMA-02 exhibits potent hERG channel blockade, representing a serious safety concern.

Intestinal Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[9][10] This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[9][11]

Table 4: Caco-2 Permeability of IMA Analogs

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)
Reference 5.212.12.3
IMA-01 10.811.51.1
IMA-02 6.125.34.1
IMA-03 8.99.41.1

An efflux ratio (ER) > 2 is indicative of active efflux.

IMA-01 and IMA-03 show good to high permeability with no evidence of active efflux, suggesting a high potential for oral absorption. The reference compound and IMA-02, however, exhibit significant efflux, which could limit their oral bioavailability.

Experimental Protocols and Methodologies

The following section provides detailed protocols for the key in vitro assays performed in this comparative guide.

Plasma Stability Assay

This assay determines the stability of a test compound in the presence of plasma enzymes.

G A Incubate test compound (1 µM) in human plasma at 37°C B Aliquots taken at 0, 15, 30, 60, 120 min A->B Time course C Quench reaction with acetonitrile to precipitate proteins B->C Stop reaction D Centrifuge and collect supernatant C->D E Analyze remaining compound by LC-MS/MS D->E F Calculate half-life (t½) E->F Data analysis

Caption: Workflow for Plasma Stability Assay.

  • Incubation: Test compounds are incubated in human plasma at a final concentration of 1 µM at 37°C.[12]

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).[4]

  • Reaction Termination: The enzymatic reaction is stopped by adding a protein precipitation agent, such as acetonitrile.[13]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[13]

  • Data Interpretation: The half-life (t½) is calculated from the disappearance rate of the compound.

CYP450 Inhibition Assay (Fluorogenic)

This high-throughput assay assesses the potential of a compound to inhibit major CYP450 isoforms.

G A Incubate recombinant human CYP450 enzyme, fluorogenic substrate, and test compound B Initiate reaction with NADPH regenerating system A->B C Measure fluorescence over time B->C Kinetic read D Calculate % inhibition relative to vehicle control C->D E Determine IC₅₀ from dose-response curve D->E Curve fitting

Caption: CYP450 Inhibition Assay Workflow.

  • Reaction Setup: Recombinant human CYP450 enzymes are incubated with a specific fluorogenic substrate and varying concentrations of the test compound.[14]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Detection: The formation of the fluorescent metabolite is monitored over time using a plate reader.[14]

  • Data Analysis: The rate of fluorescence generation in the presence of the test compound is compared to a vehicle control to determine the percent inhibition. IC₅₀ values are calculated from a dose-response curve.[6]

hERG Inhibition Assay (Automated Patch Clamp)

This assay provides a direct measure of a compound's effect on the hERG ion channel.

G A HEK293 cells stably expressing hERG channels are used B Establish whole-cell patch clamp configuration on automated platform A->B C Apply voltage protocol to elicit hERG tail current B->C D Perfuse with increasing concentrations of test compound C->D Compound application E Measure inhibition of hERG current D->E F Calculate IC₅₀ from concentration-response curve E->F Data analysis

Caption: Automated Patch Clamp hERG Assay Workflow.

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.[7]

  • Patch Clamp: The automated patch-clamp system establishes a whole-cell configuration.[15]

  • Current Measurement: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[7]

  • Compound Addition: The cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The inhibition of the hERG current is measured, and an IC₅₀ value is determined.[15]

Caco-2 Permeability Assay

This assay predicts the intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment over time.

  • Quantification: The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess active transport.[11]

Conclusion

This comparative guide highlights the critical role of early-stage ADME/Tox profiling in identifying promising drug candidates. Among the evaluated this compound analogs, IMA-01 and IMA-03 emerge as superior candidates, demonstrating high plasma stability, low potential for CYP450-mediated drug-drug interactions, minimal risk of hERG-related cardiotoxicity, and excellent intestinal permeability with no active efflux. In contrast, IMA-02 exhibits several liabilities, including poor plasma stability, potent CYP450 and hERG inhibition, and significant active efflux, making it a less desirable candidate for further development. These findings underscore the value of a multi-parametric approach to lead optimization, enabling data-driven decisions to advance compounds with the highest probability of success.

References

  • TME Scientific. In Vitro Toxicology Assays. [Link]

  • IT Medical Team. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4). [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2479, 25-34. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • News-Medical. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. (n.d.). Plasma Stability Assay. [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]

  • Porsolt. (n.d.). In Vitro Toxicology Testing. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]

  • Springer Protocols. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Bolea, I., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Pharmaceuticals, 13(10), 314. [Link]

  • Drug Discovery Today. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]

Sources

Safety Operating Guide

4-(1-methyl-1H-indazol-3-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat disposal as a compliance checkbox, but for nitrogen-rich heterocycles like 4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS: 1018788-85-6), disposal is a critical safety control point. This compound features a stable indazole core linked to a benzoic acid moiety. While not classified as acutely toxic (P-List) by the EPA, its acidic nature and nitrogen density dictate specific segregation protocols to prevent downstream incompatibility in waste streams.

Chemical Identity Table

PropertyDetailRelevance to Disposal
CAS Number 1018788-85-6Unique identifier for waste manifesting.
Molecular Formula C₁₅H₁₂N₂O₂High Nitrogen content; potential NOx generator upon incineration.
Functional Groups Carboxylic Acid, IndazoleAcidic: Can lower pH of waste streams. Indazole: Generally stable, but incompatible with strong oxidizers.
Physical State Solid (Powder)Requires "Solid Waste" stream unless dissolved.
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE required; do not treat as general trash.

Hazard Assessment & Segregation Logic

The Core Directive: Never dispose of this compound down the drain. Despite being an organic acid, it poses a risk to aquatic life and can disrupt municipal water treatment bacteria. Furthermore, in a mixed chemical waste drum, the acidic proton on the benzoic acid (pKa ~4.2) can protonate other species, potentially increasing the volatility of co-disposed amines or sulfides.

Critical Incompatibilities
  • Strong Oxidizers: (e.g., Peroxides, Nitrates). Indazoles can undergo oxidative degradation; mixing with oxidizers in a waste container creates a fire/explosion hazard.

  • Strong Bases: Will form salts immediately. While not violent, this exotherm can pressurize sealed waste containers.

  • Cyanides/Sulfides: CRITICAL. As an acid, this compound can liberate toxic HCN or H₂S gas if mixed with cyanide or sulfide salts.

Operational Disposal Protocol

This protocol uses a "State-Based" decision matrix. You must determine the current physical state of the chemical (Pure Solid vs. Solution) to select the correct waste stream.

Scenario A: Disposal of Pure Solid (Powder)
  • Container: High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic."

  • Constituents: List "this compound."[1][2]

  • Procedure:

    • Transfer powder using a disposable spatula.

    • Wipe the neck of the jar to ensure a tight seal.

    • Dispose of the spatula and weighing boat in the same solid waste container (if chemically contaminated).

Scenario B: Disposal of Solutions (Mother Liquors/HPLC Waste)
  • Solvent Assessment: Is the compound dissolved in DMSO, Methanol, or Acetonitrile?

  • Segregation:

    • Non-Halogenated: If dissolved in DMSO, MeOH, EtOH, or Acetone.

    • Halogenated: If dissolved in DCM or Chloroform.

  • Procedure:

    • Pour into the appropriate carboy (Secondary containment required).

    • Do not overfill (Leave 10% headspace).

    • Log the addition on the waste tag immediately.

Visual Decision Tree (Workflow)

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring compliance with RCRA standards and preventing cross-contamination.

DisposalWorkflow cluster_safety Safety Check: Ensure pH compatibility Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved SolidWaste Stream A: Solid Hazardous Waste (Non-Halogenated Organic) SolidPath->SolidWaste Package in HDPE SolventCheck Check Solvent Type LiquidPath->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HaloCheck HaloWaste Stream B: Halogenated Liquid Waste HaloCheck->HaloWaste Yes NonHaloWaste Stream C: Non-Halogenated Liquid Waste HaloCheck->NonHaloWaste No (DMSO, MeOH, etc.)

Figure 1: Decision matrix for the segregation of indazole-benzoic acid derivatives. Green nodes indicate standard organic streams; Red nodes indicate streams requiring special incineration protocols.

Emergency Procedures (Spill Response)

In the event of a benchtop spill of the solid powder:

  • Isolate: Mark the area.

  • PPE: Wear Nitrile gloves, safety glasses, and a lab coat. If the powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation (H335).

  • Dry Clean-up: Do not wet the powder initially (this spreads the contamination). Use a scoop or dustpan to collect the bulk solid.

  • Wet Wipe: Once the bulk is removed, clean the surface with a soap/water solution.

  • Disposal: Place all spill debris (paper towels, scoop) into the Solid Hazardous Waste container.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139045302, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(1-methyl-1H-indazol-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1] CAS Registry Number: 1018788-85-6 (Representative)[2][3]

Executive Safety Summary: The "At-A-Glance" Protocol

Compound Class: Indazole-substituted Benzoic Acid Primary Hazard Domain: Particulate Inhalation & Dermal Absorption Occupational Exposure Band (OEB): Default to Band 3 (10–100 µg/m³) due to lack of specific toxicological data (Precautionary Principle).

Protection ZoneMinimum RequirementEnhanced Requirement (High Quantity/Open Handling)
Respiratory N95 (In Fume Hood)P100 / PAPR (If outside hood or >10g)
Dermal (Hand) Double Nitrile (0.11 mm / 4-5 mil)High-Breakthrough Nitrile (Extended Cuff)
Ocular Safety Glasses (Side Shields)Unvented Chemical Goggles
Body Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable, Anti-static)
Engineering Class II Biological Safety Cabinet or Chemical Fume Hood Powder Containment Hood (HEPA Filtered)

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that for research intermediates like 4-(1-methyl-1H-indazol-3-yl)benzoic acid , the absence of a specific toxicological monograph does not imply safety. We must apply Structure-Activity Relationship (SAR) logic to assess risk.

  • The Indazole Core: Indazole derivatives are frequent pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib). Consequently, this compound should be treated as biologically active until proven otherwise. Potential risks include specific organ toxicity or enzyme inhibition.

  • The Benzoic Acid Moiety: This functional group is a known irritant. It contributes to Skin Irritation (H315) , Serious Eye Irritation (H319) , and Specific Target Organ Toxicity - Respiratory (H335) .

  • Physical State Risks: As a crystalline solid, the primary vector of exposure is airborne dust during weighing and transfer. The electrostatic nature of organic acids often leads to "flying powder," significantly increasing inhalation risk.

Detailed PPE Specifications

A. Respiratory Protection (The Critical Barrier)
  • Rationale: Inhalation of pharmacologically active dust is the fastest route to systemic exposure.

  • Protocol:

    • Standard Operation: All handling must occur within a certified Chemical Fume Hood. If the sash is at the correct height, no respirator is strictly required by OSHA, but an N95 is recommended to prevent accidental inhalation during sash movements.

    • Spill Cleanup: A P100 (HEPA) half-face respirator is mandatory.

B. Dermal Protection (Glove Selection)
  • Rationale: Organic acids can permeate standard latex. Indazoles are often solubilized in DMSO or DMF, which are potent skin penetrants that can "carry" the toxicant into the bloodstream.

  • Protocol:

    • Inner Glove: Disposable Nitrile (4 mil).

    • Outer Glove: Disposable Nitrile (4-5 mil) or Neoprene (if using DMF).

    • Technique: Inspect for pinholes. Change outer gloves immediately upon splash contact. Do not touch shared surfaces (doorknobs, keyboards) with gloved hands.

C. Ocular & Body Protection
  • Rationale: Benzoic acid derivatives are acidic irritants. Eye contact can cause immediate, severe pain and potential corneal damage.

  • Protocol:

    • Eyes: Safety glasses with side shields are minimum. If working with fine powder that creates a "dust cloud," switch to unvented chemical goggles .

    • Body: A standard lab coat is sufficient for milligram-scale work. For gram-scale synthesis, wear Tyvek sleeves or a full suit to prevent dust accumulation on personal clothing, which can lead to secondary exposure at home.

Operational Workflow: Safe Handling Procedures

Step 1: Preparation & Weighing
  • Static Control: Place an anti-static ionizing bar inside the balance enclosure. This prevents the powder from repelling off the spatula and becoming airborne.

  • Weighing Paper: Use glossy weighing paper or anti-static weighing boats. Avoid standard filter paper, which traps compound.

Step 2: Solubilization (The High-Risk Moment)
  • Solvent Choice: Typically DMSO or Methanol.

  • Procedure: Add the solid to the vessel first , then gently stream the solvent down the side of the vial.

  • Why? Adding solid into a solvent can cause a "puff" of displaced air, ejecting aerosolized drug particles.

Step 3: Decontamination
  • Solvent Wash: Wipe the balance area with a paper towel dampened with methanol , followed by a soap-and-water wash. Methanol solubilizes the lipophilic indazole core better than water alone.

  • Waste: Dispose of the wipe in the Solid Hazardous Waste bin, not the trash.

Emergency Response & Disposal

ScenarioImmediate ActionDisposal Path
Powder Spill (<1g) Cover with wet paper towel (prevents dust). Wipe up.[4][5][6][7]Solid Hazardous Waste (labeled "Toxic Organic Solid")
Skin Contact Wash with soap/water for 15 min. Do NOT use alcohol (enhances absorption).N/A
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Seek medical attention immediately.[5][7][8]
Liquid Waste Collect in "Organic Waste - Halogen Free" (unless DCM used).Chemical Waste Stream

Visual Workflow: Safety Decision Tree

The following diagram illustrates the logical flow for determining safety requirements based on the scale of operation.

SafetyWorkflow Start Start: Handling this compound RiskAssess Risk Assessment: Quantity & Form? Start->RiskAssess SmallScale < 100 mg (Solid/Solution) RiskAssess->SmallScale LargeScale > 100 mg or Fine Dust Generation RiskAssess->LargeScale ControlsSmall Engineering: Standard Fume Hood SmallScale->ControlsSmall ControlsLarge Engineering: Powder Containment Hood + Static Control LargeScale->ControlsLarge PPESmall PPE: Single Nitrile Gloves Safety Glasses Lab Coat ControlsSmall->PPESmall PPELarge PPE: Double Nitrile Gloves N95/P100 Respirator Tyvek Sleeves ControlsLarge->PPELarge Action Operational Step: Weighing & Solubilization PPESmall->Action PPELarge->Action Disposal Disposal: Segregate Solid vs Liquid Waste Action->Disposal

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on the quantity of material handled.

References

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Benzoic Acid (CID 243). National Library of Medicine. [Link]

  • SafeWork NSW. (2023). Handling Potent Compounds in the Pharmaceutical Industry. Australian Government. [Link]

  • European Chemicals Agency (ECHA). (2024).[9] Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-indazol-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-indazol-3-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.